molecular formula C24H32O8 B1200268 Phorbol 12,13-diacetate CAS No. 24928-15-2

Phorbol 12,13-diacetate

Cat. No.: B1200268
CAS No.: 24928-15-2
M. Wt: 448.5 g/mol
InChI Key: OMHXSAMFEJVCPT-XQOWHXTBSA-N
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Description

Overview of Phorbol (B1677699) Esters as Modulators of Cellular Processes

Phorbol esters are a class of naturally occurring tetracyclic diterpenoids derived from plants of the Euphorbiaceae and Thymelaeaceae families. nih.gov These compounds are renowned for their ability to act as potent modulators of a wide array of cellular processes. Their primary mechanism of action involves mimicking the endogenous signaling molecule diacylglycerol (DAG). u-szeged.hu By doing so, they can directly bind to and activate Protein Kinase C (PKC), a key enzyme family in signal transduction that regulates cell growth, differentiation, apoptosis, and inflammatory responses. u-szeged.huchemsrc.comaacrjournals.org

The activation of PKC by phorbol esters is a critical event that can trigger diverse and profound biological effects. aacrjournals.org Unlike the rapid degradation of natural DAG, phorbol esters are more metabolically stable, leading to sustained activation of PKC. chemsrc.com This property makes them powerful tools for studying the downstream consequences of the PKC signaling pathway. aacrjournals.org Research has shown that different phorbol esters can elicit varied responses, largely dependent on the specific ester groups attached to the phorbol backbone, which influences their potency and biological activity. nih.gov

Phorbol 12,13-diacetate as a Key Experimental Tool

This compound (PDA) is a specific phorbol ester that has carved out a distinct niche as an experimental tool. While it shares the fundamental mechanism of activating PKC, it is consistently characterized as being less potent than other widely used phorbol esters like Phorbol 12-myristate 13-acetate (PMA) and Phorbol 12,13-dibutyrate (PDBu). apolloscientific.co.uksigmaaldrich.com This lower potency is not a limitation but rather a key feature that researchers exploit.

PDA is often used in comparative studies to investigate the structure-activity relationships of PKC activation. nih.gov For instance, research on megakaryocyte differentiation demonstrated that while potent phorbol esters could induce differentiation, PDA was inactive, highlighting the specific structural requirements for this biological effect. jci.org Similarly, in studies of neurotransmitter release, PDA showed less effectiveness compared to other analogs, providing insights into how the lipophilicity of the ester side chains impacts biological activity. nih.gov It has been used to stimulate PKC for studying the phosphorylation of retinal proteins and to examine the electrophysiological effects of PKC activation in neurons. u-szeged.husigmaaldrich.comsigmaaldrich.compnas.org Its utility lies in its ability to serve as a weaker agonist or a comparative benchmark against more powerful phorbol esters.

Historical Context and Evolution of Research Perspectives

The study of phorbol esters began with the isolation of phorbol from croton oil in the 1930s. chemsrc.com Initially, research focused on the potent tumor-promoting activities of certain phorbol esters like PMA. mdpi.com This led to the identification of PKC as the primary cellular receptor for these compounds in the 1980s, a landmark discovery that opened up new avenues in signal transduction research. aacrjournals.org

The evolution of research has moved from identifying the broad effects of potent phorbol esters to a more nuanced understanding of how subtle structural variations among different esters, such as in this compound, translate into different biological outcomes. Early studies often used a single, potent phorbol ester to probe PKC function. However, later research began to incorporate a panel of analogs with varying potencies, including PDA. nih.govjci.orgpnas.org This comparative approach has allowed scientists to dissect the specific roles of different PKC isoforms and to understand the structural determinants for binding and activation. aacrjournals.org For example, it was shown that PDA competitively inhibits the binding of the more potent [3H]PDBu to its receptors in the brain, confirming they act on the same site but with different affinities. aacrjournals.org This progression reflects a deeper appreciation for the complexity of cellular signaling and the value of using a range of chemical tools to explore it.

Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 24928-15-2 chemsrc.comapolloscientific.co.uksigmaaldrich.comsigmaaldrich.com
Molecular Formula C₂₄H₃₂O₈ chemsrc.comsigmaaldrich.comsigmaaldrich.com
Molecular Weight 448.51 g/mol sigmaaldrich.comsigmaaldrich.com
Appearance White Powder sigmaaldrich.comsigmaaldrich.com
Solubility Soluble in H₂O sigmaaldrich.comsigmaaldrich.com
Storage Temperature −20°C sigmaaldrich.comsigmaaldrich.com
Density 1.34g/cm³ chemsrc.com
Boiling Point 585.7°C at 760 mmHg chemsrc.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S,2S,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O8/c1-11-7-17-22(29,19(11)28)9-15(10-25)8-16-18-21(5,6)24(18,32-14(4)27)20(31-13(3)26)12(2)23(16,17)30/h7-8,12,16-18,20,25,29-30H,9-10H2,1-6H3/t12-,16+,17-,18-,20-,22-,23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHXSAMFEJVCPT-XQOWHXTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)CO)O)C)O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80947808
Record name 4a,7b-Dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulene-9,9a-diyl diacetate
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Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24928-15-2
Record name Phorbol 12,13-diacetate
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Record name Phorbol-12,13-diacetate
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Record name 4a,7b-Dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulene-9,9a-diyl diacetate
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Record name Phorbol 12,13-diacetate
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Molecular Mechanism of Action of Phorbol 12,13 Diacetate

Primary Interaction with Protein Kinase C (PKC) Isoforms

Phorbol (B1677699) 12,13-diacetate (PDA) and other phorbol esters are powerful activators of Protein Kinase C (PKC), a family of serine/threonine kinases crucial for regulating a multitude of cellular processes. wikipedia.orgabcam.comnih.gov These compounds function as analogs of the endogenous second messenger diacylglycerol (DAG), enabling them to directly stimulate PKC and trigger its associated signaling pathways. wikipedia.orgwikipedia.org

Binding to Diacylglycerol (DAG) Binding Sites

The primary molecular target of phorbol esters is the C1 domain, a conserved region within specific PKC isoforms. abcam.comacs.org This domain, characterized as a cysteine-rich, zinc finger-like motif, is the natural binding site for DAG. acs.orgebi.ac.uk Phorbol esters like PDA mimic the structure of DAG, allowing them to bind with high affinity to this same site, often with a potency several orders of magnitude greater than the natural ligand. acs.orgresearchgate.net This interaction is highly specific and involves the formation of hydrogen bonds between the phorbol ester and key amino acid residues within the C1 domain's binding cleft. researchgate.netnih.gov By binding directly to the C1 domain, phorbol esters effectively bypass the physiological, receptor-mediated signaling required to generate DAG, leading to sustained and potent activation of the kinase. wikipedia.orgacs.org

Activation of Classical PKC Isoforms (e.g., PKCα, -β, -γ)

Classical PKC (cPKC) isoforms, which include PKCα, -β, and -γ, are primary targets for activation by phorbol esters. rndsystems.comtocris.com The binding of PDA or similar phorbol esters to the C1 domain of these isoforms induces a conformational change that relieves autoinhibition, leading to kinase activation. licorbio.com This activation is a key event in mediating many of the biological effects of phorbol esters. For instance, studies using Phorbol 12,13-diacetate have demonstrated its role in modulating synaptic transmission, a process where classical PKC isoforms like PKCβ are known to be involved. psu.edu Chronic activation by potent phorbol esters can lead to the eventual downregulation and depletion of specific classical isoforms, such as PKCα. physiology.orgpsu.edu

Activation of Novel PKC Isoforms (e.g., PKCδ, -ε, -η, -θ)

Novel PKC (nPKC) isoforms (PKCδ, -ε, -η, -θ) are also defined by their responsiveness to phorbol esters. rndsystems.comtocris.comresearchgate.net Similar to classical isoforms, they possess a C1 domain that binds DAG and phorbol esters, leading to their activation. Research has highlighted the specific roles of these novel isoforms in various cellular responses initiated by phorbol esters. For example, the activation of PKCδ and PKCε has been directly linked to the enhancement of long-term potentiation in hippocampal neurons. researchgate.net Furthermore, PKCδ activation is implicated in pro-apoptotic signaling cascades in certain contexts. embopress.orgjournal-dtt.org Like classical isoforms, prolonged exposure to phorbol esters can also result in the depletion of novel PKC isoforms. physiology.org

Differential Effects on Atypical PKC Isoforms (e.g., PKCζ, -ι/λ)

A crucial distinction in the mechanism of phorbol esters is their inability to activate atypical PKC (aPKC) isoforms, namely PKCζ and PKCι/λ. rndsystems.comtocris.comresearchgate.net This is because atypical isoforms lack the conventional C1 domain that recognizes and binds DAG and phorbol esters. Consequently, treatment with compounds like PDA does not lead to the direct activation or subsequent depletion of aPKC isoforms. physiology.org This differential effect is fundamental to understanding the specificity of phorbol ester-induced signaling and helps to distinguish the unique, phorbol ester-independent roles of atypical PKCs in cellular processes like cell survival signaling. uminho.ptnih.gov

Table 1: Interaction of this compound with PKC Isoform Subfamilies

PKC SubfamilyIsoformsInteraction with this compoundReference
Classical (cPKC) PKCα, -β, -γDirect binding to C1 domain, causing activation. rndsystems.comtocris.compsu.eduresearchgate.net
Novel (nPKC) PKCδ, -ε, -η, -θDirect binding to C1 domain, causing activation. rndsystems.comtocris.comresearchgate.netresearchgate.net
Atypical (aPKC) PKCζ, -ι/λNo direct binding or activation. rndsystems.comtocris.comphysiology.orgresearchgate.net

Downstream Signaling Cascade Initiation

The activation of classical and novel PKC isoforms by this compound initiates a cascade of downstream signaling events that regulate a wide array of cellular functions. abcam.comlicorbio.com These pathways are central to processes such as cell proliferation, gene expression, differentiation, apoptosis, and inflammation. abcam.commdpi.com

Key downstream pathways activated include:

Mitogen-Activated Protein Kinase (MAPK) Pathways : PKC activation is a well-established upstream event for the MAPK/ERK cascade. abcam.comscientificarchives.com This involves the sequential activation of proteins such as Raf, MEK (MAPK/ERK kinase), and ERK (extracellular signal-regulated kinases 1 and 2). licorbio.comnih.gov The p38 MAPK and JNK pathways can also be activated. scientificarchives.comnih.gov

NF-κB Pathway : Phorbol esters can induce the activation of the transcription factor NF-κB. scientificarchives.comnih.gov This often occurs via the PKC-dependent phosphorylation and subsequent degradation of the inhibitory IκBα protein, allowing NF-κB to translocate to the nucleus and regulate gene expression. nih.gov

PI3K/AKT Pathway : PKC signaling integrates with the PI3K/AKT pathway, which is critical for cell growth and survival. abcam.com

Reactive Oxygen Species (ROS) Generation : PKC activation can lead to the production of ROS. journal-dtt.orgnih.gov This can occur through the activation of enzymes like NADPH oxidase and can, in turn, modulate further downstream signaling. psu.edu

These interconnected signaling networks allow for a complex and context-dependent cellular response to PKC activation by phorbol esters.

Table 2: Key Downstream Signaling Pathways Activated by this compound via PKC

PathwayKey ComponentsCellular OutcomeReference
MAPK/ERK Raf, MEK, ERK1/2Regulation of gene expression, cell proliferation abcam.comlicorbio.comnih.gov
p38 MAPK p38Regulation of inflammation, apoptosis scientificarchives.comnih.gov
NF-κB IκBα, p65Regulation of inflammatory and immune responses, cell survival scientificarchives.comnih.gov
PI3K/AKT PDK1, AKT, mTORRegulation of cell growth, survival, and metabolism abcam.comembopress.org
ROS Signaling NADPH oxidaseModulation of signaling cascades, induction of cell stress psu.edujournal-dtt.orgnih.gov

Potential Secondary Molecular Targets and Interactions

While the primary mechanism of action for phorbol esters is unequivocally the activation of PKC, some evidence suggests potential interactions with other molecular targets. These are generally considered secondary to the potent effects on PKC.

Reports indicate that phorbol esters may have actions on other non-kinase proteins that also contain C1 domains or similar DAG-binding motifs. These include:

Chimaerins : A family of Rac-GTPase activating proteins. abcam.com

RasGRP : Guanine nucleotide exchange factors for Ras. abcam.com

Unc-13/Munc-13 : Proteins involved in synaptic vesicle priming. abcam.com

Additionally, some studies have reported that phorbol esters can activate Ca2+-ATPase, an enzyme involved in calcium transport. sigmaaldrich.com However, the vast majority of the biological effects of compounds like this compound are attributed to the profound and widespread consequences of activating the classical and novel isoforms of Protein Kinase C.

Phorbol 12,13 Diacetate Mediated Modulation of Cellular Processes

Regulation of Cell Growth and Proliferation Dynamics

Phorbol (B1677699) 12,13-diacetate exhibits a dual role in controlling cell population dynamics, capable of either stimulating proliferation or inducing growth arrest depending on the cell type and context. nih.govtandfonline.com This paradoxical function stems from its ability to activate diverse signaling cascades downstream of PKC.

In certain cell types, Phorbol 12,13-diacetate acts as a mitogen, promoting cell division and expansion. For instance, it has been shown to stimulate the proliferation of peripheral blood lymphocytes and B cells. sigmaaldrich.com In glioblastoma cell lines such as U-1242 MG and U-87 MG, PMA treatment leads to increased cell proliferation. nih.gov This effect is mediated through the transactivation of the epidermal growth factor receptor (EGFR) via a PKCδ/c-Src pathway, ultimately stimulating mitogen-activated protein (MAP) kinase phosphorylation. nih.gov Similarly, in MCF-7 breast cancer cells, PMA treatment resulted in increased cell proliferation. nih.gov

Conversely, in other cellular contexts, this compound is a potent inhibitor of cell growth, often by inducing cell cycle arrest, particularly in the G0/G1 phase. researchgate.netjci.org This effect is a critical prerequisite for its ability to induce differentiation in certain cell lines. researchgate.net In human monocytic leukemia THP-1 cells, treatment with PMA leads to an inhibition of cell growth by arresting cells at the G1 phase of the cell cycle. researchgate.net A similar G0/G1 arrest is observed in human U-937 leukemia cells following treatment. jci.org This growth-inhibitory effect has also been documented in various cancer cells, including H358 lung cancer cells and FRO anaplastic human thyroid cancer cells, where it induces G1 phase cell growth arrest. ebi.ac.uktandfonline.com

The mechanism behind this compound-induced cell cycle arrest involves the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). nih.govresearchgate.net In THP-1 cells, the G1-phase arrest is associated with the upregulation of the CDK inhibitor p21WAF1/CIP1 at both the mRNA and protein levels. researchgate.net This induction of p21 is mediated by a PKC-dependent signaling pathway that involves the activation of MAP kinase and is independent of p53 activity. researchgate.net In H358 lung cancer cells, PMA-induced G1 arrest is also linked to the induction of p21WAF1/CIP1, an effect mediated by the transcription factor KLF6. tandfonline.com In MCF-7 breast cancer cells, PMA was found to have a significant stimulatory effect on Cyclin E1 expression and a marginal effect on CDK4 expression, while another kinase activator, Forskolin (B1673556), inhibited these PMA-induced effects. nih.gov

Table 1: Effects of this compound on Cell Growth and Proliferation

Cell Line/Type Effect Key Molecular Events
Glioblastoma cells (U-1242 MG, U-87 MG) Induction of proliferation nih.gov EGFR transactivation via PKCδ/c-Src pathway nih.gov
Peripheral blood lymphocytes Induction of proliferation sigmaaldrich.com N/A
B cells Induction of proliferation PKC activation
MCF-7 (Breast Cancer) Induction of proliferation nih.gov Increased expression of Cyclin-E1, Cyclin-D1, and CDK-4 nih.gov
THP-1 (Monocytic Leukemia) Inhibition of growth (G1 arrest) researchgate.net Upregulation of p21WAF1/CIP1 researchgate.net
U-937 (Histiocytic Lymphoma) Inhibition of growth (G0/G1 arrest) jci.org Down-regulation of c-myc expression jci.org
H358 (Lung Cancer) Inhibition of growth (G1 arrest) tandfonline.com Induction of KLF6 and p21WAF1/CIP1 tandfonline.com

Inhibition of Cell Growth (e.g., G1-phase arrest)

Induction and Inhibition of Cellular Differentiation

This compound is a widely utilized chemical agent for inducing differentiation in various cell lineages, transforming them into more mature and specialized cell types. sigmaaldrich.complos.org Its effects are particularly prominent in monocytic and stem cell lines.

One of the most well-characterized effects of this compound is the induction of monocytic differentiation into macrophage-like cells. mdpi.comfrontiersin.org Human monocytic leukemia cell lines, such as THP-1 and U937, are extensively used as models for this process. plos.orgmdpi.comjst.go.jp Upon treatment with PMA, these suspension cells undergo a dramatic transformation: they become adherent, develop a flattened and irregular morphology with pseudopodia, and exhibit an increased cytoplasmic-to-nuclear ratio. plos.orgfrontiersin.orgfrontiersin.org

Functionally, the differentiated cells acquire characteristics of mature macrophages. plos.orgplos.org This includes an increase in the expression of macrophage-specific cell surface markers like CD11b and CD14. mdpi.comfrontiersin.orgplos.org The process also enhances their phagocytic capacity and alters their cytokine secretion profile in response to stimuli like lipopolysaccharide (LPS). plos.orgnih.gov The differentiation protocols can vary, but typically involve exposing the cells to nanomolar concentrations of PMA for 48 to 72 hours, sometimes followed by a resting period in PMA-free media to allow for full maturation into a stable macrophage phenotype. mdpi.comfrontiersin.orgnih.gov

Table 2: this compound-Induced Monocytic Differentiation

Cell Line Differentiated Phenotype Common Protocol Features Key Markers/Changes
THP-1 Macrophage-like cells mdpi.commedchemexpress.com 5-200 ng/mL PMA for 48-72 hours, often with a 24h+ rest period. plos.orgmdpi.complos.org Increased adherence, CD14 expression, phagocytic capacity. plos.orgmdpi.com

This compound also modulates the differentiation pathways of multipotent stem cells. In human adipose-derived stromal cells (hADSCs), PMA treatment has a divergent effect on lineage commitment. koreascience.krnih.gov It has been shown to suppress adipogenic differentiation while simultaneously increasing osteogenic differentiation. koreascience.krnih.govnih.gov This suggests that the activation of the PKC signaling pathway by PMA pushes the differentiation balance in hADSCs away from fat cell formation and towards bone cell formation, indicating its potential role in regulating bone regeneration. koreascience.krnih.gov

Furthermore, PMA has been found to stimulate the cardiac differentiation of mesenchymal stem cells (MSCs). stemcell.com This highlights its capacity to direct stem cells towards a cardiomyocyte lineage, a process of significant interest in the field of regenerative medicine. stemcell.commdpi.com

Table 3: Effects of this compound on Stem Cell Differentiation

Stem Cell Type Effect on Differentiation Resulting Cell Type
Human Adipose-Derived Stromal Cells (hADSCs) Suppression koreascience.krnih.gov Adipocytes
Human Adipose-Derived Stromal Cells (hADSCs) Induction koreascience.krnih.gov Osteoblasts

Myogenic Differentiation (e.g., embryonic chick skeletal myoblasts)

Phorbol esters have been shown to influence the differentiation of embryonic chick skeletal myoblasts. Studies using the related compound PMA demonstrate that while these agents can initiate the synthesis of some muscle-specific proteins like desmin and light meromyosin, they simultaneously prevent the complete withdrawal from the cell cycle and inhibit the fusion of myoblasts into myotubes. nih.gov Specifically, embryonic chick myogenic cells treated with PMA partially differentiate by producing these muscle-specific proteins, but they fail to assemble normal myofibrils and continue to incorporate [3H]thymidine, indicating ongoing DNA synthesis. nih.gov This suggests that phorbol esters can uncouple the expression of muscle-specific genes from the terminal withdrawal from the cell cycle that is characteristic of normal myogenesis. The transcription factor c-Myc is a known inhibitor of myoblast differentiation and its activity is implicated in these processes. science.gov

Hematopoietic Differentiation (e.g., stimulation of B-cell division, hematopoietic stem cells)

Phorbol esters, including PDA, exert significant effects on the differentiation of hematopoietic stem cells (HSCs). pnas.orgthermofisher.com HSCs are multipotent cells that can differentiate into all mature blood cell types through a process of asymmetric cell division, where daughter cells have different fates. thermofisher.comfrontiersin.org Phorbol esters can stimulate myelopoiesis, the formation of myeloid cells, while suppressing other lineages. pnas.org For instance, in cultures of mouse bone marrow cells, phorbol esters like PMA have been observed to stimulate the formation of granulocyte and macrophage colonies. pnas.org This modulation of hematopoietic differentiation is linked to the activation of protein kinase C (PKC). nih.gov In human hematopoietic tumor cell lines, the translocation of PKC from the cytosol to the cell membrane is a key event in the response to phorbol esters, leading to either differentiation or proliferation inhibition depending on the cell type and the concentration of the phorbol ester. nih.gov

Inhibition of Erythroid Differentiation

In contrast to their stimulatory effect on myelopoiesis, phorbol esters like PDA and PMA have been found to inhibit erythroid differentiation. pnas.org Studies on Friend erythroleukemia cells, which can spontaneously differentiate in culture, have shown a strong correlation between the tumor-promoting activity of a phorbol diester and its ability to inhibit this spontaneous erythroid differentiation. pnas.org The inhibition is reversible upon removal of the compound. pnas.org Similarly, in cultures of mouse bone marrow cells, phorbol esters suppress the formation of erythroid bursts, indicating an inhibitory effect on the early stages of erythroid development. pnas.org This inhibitory action on erythropoiesis is also observed in human K-562 erythroleukemia cells, where PMA can suppress erythroid differentiation. nih.govbiorxiv.org The mechanism appears to involve the modulation of signaling pathways critical for lineage commitment, such as the ERK1/2 and AKT signaling pathways. plos.org For instance, inhibition of the ERK1/2 pathway is necessary for erythroid differentiation, and phorbol esters can interfere with this process. biorxiv.orgplos.org

Mechanisms of Apoptosis and Cell Survival Regulation

Phorbol esters are potent regulators of apoptosis and cell survival, with their effects being highly dependent on the cell type and context.

Induction of Apoptosis (e.g., in erythroblastic cell lines)

Phorbol esters can induce apoptosis in certain cell types, including erythroblastic cell lines like TF-1. nih.gov In these cells, treatment with PMA in the presence of serum leads to cell contraction followed by apoptosis. nih.gov This process is dependent on the activation of specific signaling pathways. Similarly, in other cell lines such as the human B-cell line HUT-102, apoptosis can be induced by compounds that activate similar pathways. researchgate.net The induction of apoptosis by phorbol esters is a complex process that can involve both intrinsic and extrinsic pathways, often culminating in the activation of caspases. scientificarchives.com

Involvement of Pro-apoptotic Proteins (e.g., Noxa/PMAIP1)

A key pro-apoptotic protein involved in phorbol ester-mediated apoptosis is Phorbol-12-myristate-13-acetate-induced protein 1, also known as PMAIP1 or Noxa. wikipedia.orgwikidoc.org Noxa is a member of the Bcl-2 family of proteins, specifically a BH3-only protein that promotes apoptosis. wikipedia.orgwikidoc.orguniprot.org Its expression can be induced by various stimuli, and it functions by binding to and inhibiting anti-apoptotic Bcl-2 family members, such as Mcl-1. uniprot.orgelsevier.es This action allows for the activation of pro-apoptotic effector proteins like Bak and Bax, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c, a critical step in the intrinsic apoptotic pathway. uniprot.orgelsevier.es The expression of Noxa can be regulated by the tumor suppressor p53, linking it to p53-mediated apoptosis. wikipedia.orgwikidoc.org

Caspase Activation Pathways

The induction of apoptosis by phorbol esters ultimately converges on the activation of caspases, a family of proteases that execute the apoptotic program. genome.jp Both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways can be involved.

In some contexts, phorbol esters can inhibit death receptor-mediated apoptosis. For example, in Jurkat T-cells, PMA can inhibit apoptosis induced by Fas ligand by disrupting the recruitment of the adaptor protein FADD to the Fas receptor. nih.gov

However, in other scenarios, phorbol esters promote apoptosis through caspase activation. In TF-1 erythroblastic cells, PMA-induced apoptosis involves the activation of initiator caspases-8 and -10, which are typically associated with the extrinsic pathway. nih.gov This activation is dependent on a Rho kinase (ROCK)-mediated cell contraction. nih.gov The intrinsic pathway is also frequently implicated. The pro-apoptotic protein Noxa, induced by phorbol esters, promotes the release of cytochrome c from mitochondria, which then leads to the formation of the apoptosome and the activation of caspase-9, which in turn activates effector caspases like caspase-3. uniprot.orgresearchgate.net In CD14+ monocytes, high concentrations of PMA induce apoptosis through a mitochondria-dependent caspase signaling cascade. nih.gov This involves the activation of DEVD-dependent caspases, indicating the involvement of caspase-3 or similar effector caspases. nih.gov

Regulation of Autophagy Pathways

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. Research indicates that phorbol esters can influence this pathway. Studies using the human neuroblastoma SH-SY5Y cell line have shown that treatment with Phorbol 12-myristate 13-acetate (PMA), a compound structurally related to PDA, induces autophagy. This was evidenced by an increase in acidic intracellular vesicles and altered levels of key autophagy-related proteins such as LC3-II, Atg7, beclin-1, and p62. researchgate.net The mechanism appears to involve the activation of protein kinase C (PKC), which can lead to the phosphorylation of proteins that regulate autophagy. nih.gov

Specifically, the association between 14-3-3 proteins and the class III phosphatidylinositol-3-kinase (hVps34), a key initiator of autophagy, is dependent on a phosphorylation mechanism stimulated by phorbol esters. nih.gov This interaction inhibits the lipid kinase activity of hVps34. nih.gov Conversely, the stimulation of autophagy leads to the dissociation of this complex, thereby enhancing hVps34 activity. nih.gov The depletion of 14-3-3ζ proteins has been shown to promote autophagy, while its forced expression reduces it, positioning 14-3-3ζ as a negative regulator of the process through its interaction with hVps34. nih.gov Furthermore, in the context of monocyte-to-macrophage differentiation induced by PMA, autophagy is activated, and this process can be hindered by autophagy inhibitors. rsc.org This suggests a role for autophagy in the differentiation process itself, which is also influenced by phorbol esters. rsc.org

Role in Inflammatory and Immune Responses

This compound is a potent modulator of inflammatory and immune responses, acting on various immune cells to trigger a cascade of downstream effects.

A hallmark of the inflammatory response to phorbol esters like PDA is the robust production of pro-inflammatory cytokines. Activation of protein kinase C (PKC) by these compounds triggers signaling pathways that lead to the synthesis and release of cytokines including Interleukin-1β (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6). frontiersin.orgfu-berlin.de This has been observed in various cell types, including human monocytic cell lines like U937 and THP-1. plos.orgberkeley.edu For instance, treatment of U937 cells with PMA leads to a dose-dependent increase in the transcript and protein levels of IL-1β, IL-6, and TNF-α. plos.org Similarly, in THP-1 monocytes differentiated into macrophages, PMA stimulation results in the induction of these pro-inflammatory cytokines. frontiersin.orgfu-berlin.de The underlying mechanism often involves the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB), which is a critical regulator of pro-inflammatory cytokine gene expression. plos.org

Table 1: Effect of Phorbol Ester Treatment on Pro-inflammatory Cytokine Production in Human Monocytic Cells

Cell Line Phorbol Ester Cytokine Increased Key Findings Reference
U937 PMA IL-1β, IL-6, TNF-α Dose-dependent increase in transcript and protein levels. plos.org
THP-1 PMA IL-1β, IL-6, TNF-α Induction of pro-inflammatory cytokine synthesis upon differentiation. frontiersin.orgfu-berlin.de
U937 PMA TNF-α, IL-1β AFP suppressed PMA-induced TNF-α and IL-1β production. berkeley.edu

Phorbol esters like PDA are widely used to induce the differentiation of monocytic cell lines, such as THP-1 and U937, into macrophage-like cells. fu-berlin.dejst.go.jp This process involves significant morphological and functional changes, including increased adherence and expression of macrophage-specific surface markers like CD11b and CD14. fu-berlin.demdpi.commdpi.com Beyond differentiation, these compounds can influence macrophage polarization, the process by which macrophages adopt distinct functional phenotypes, broadly classified as pro-inflammatory (M1) or anti-inflammatory (M2).

Treatment of THP-1 cells with PMA has been shown to polarize them towards an M1-like phenotype, characterized by the production of pro-inflammatory cytokines. mdpi.com Studies have shown that serial treatment of THP-1 cells with PMA can lead to an increased population of M1 macrophages (HLA-DRhigh and CD206low). mdpi.com This M1 polarization is associated with enhanced anti-tumorigenic properties, including increased motility and cytotoxicity. mdpi.com The mechanism involves the activation of signaling pathways like NF-κB through PKC. jst.go.jp

This compound significantly impacts neutrophil function. One of the most prominent effects is the induction of the respiratory burst, a rapid release of reactive oxygen species (ROS). nih.govavma.orgresearchgate.net This process is crucial for the antimicrobial activity of neutrophils. Phorbol esters directly activate protein kinase C (PKC), a key enzyme in the signal transduction pathway leading to the activation of NADPH oxidase, the enzyme complex responsible for the respiratory burst. avma.orgportlandpress.com Studies have shown that PMA potentiates the respiratory burst in human neutrophils. nih.gov

Another critical neutrophil response influenced by phorbol esters is the formation of neutrophil extracellular traps (NETs). NETs are web-like structures composed of decondensed chromatin, histones, and granular proteins that are released by neutrophils to trap and kill pathogens. frontiersin.org Phorbol esters like PMA are potent inducers of NETosis, the process of NET formation. frontiersin.orgmdpi.comnih.gov This induction is often dependent on the generation of ROS and the activation of specific signaling pathways, such as the Ras-Raf-ERK pathway. mdpi.com It's noteworthy that while PMA is a strong inducer, not all neutrophils form NETs in response, and environmental factors like hypoxia can suppress this process. nih.gov

Table 2: Effects of Phorbol Esters on Neutrophil Activity

Neutrophil Activity Phorbol Ester Key Findings Reference
Respiratory Burst PMA Potentiates the respiratory burst. nih.gov
Respiratory Burst PMA, PDBu Stimulates superoxide (B77818) anion production. avma.org
NET Formation PMA Induces NET formation in a ROS-dependent manner. frontiersin.orgmdpi.com
NET Formation PMA Hypoxia suppresses PMA-induced NET release. nih.gov

Topical application of phorbol esters like PDA is a well-established model for inducing cutaneous inflammation. nih.govpnas.org The inflammatory response is characterized by redness, edema, and epidermal hyperplasia (thickening of the skin). nih.govpnas.org This is driven by the release of pro-inflammatory mediators, including cytokines and chemokines, which leads to the infiltration of immune cells, particularly neutrophils, into the skin. nih.gov

The underlying mechanism involves the activation of PKC in skin cells, which in turn activates downstream signaling pathways like NF-κB and the mitogen-activated protein kinase (MAPK) pathway. nih.govscience.gov This leads to the upregulation of genes encoding pro-inflammatory molecules such as TNF-α, IL-1β, IL-6, and cyclooxygenase-2 (COX-2). nih.govnih.gov The resulting inflammatory cascade contributes to the observed tissue changes and can promote tumor development in experimental models. nih.govpnas.org

Phorbol 12,13 Diacetate and Signal Transduction Networks

Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK pathways are crucial signaling cascades that convert extracellular stimuli into a wide range of cellular responses. Phorbol (B1677699) 12,13-diacetate is a well-established activator of several key branches of the MAPK family, including ERK1/2, p38 MAPK, and JNK. plos.org

Phorbol 12,13-diacetate robustly activates the Extracellular Signal-Regulated Kinase (ERK1/2) pathway in numerous cell types. licorbio.com This activation typically occurs downstream of PKC. nih.gov The canonical pathway involves PKC-mediated activation of the small GTPase Ras, which then recruits and activates Raf-1. nih.gov Subsequently, Raf-1 phosphorylates and activates MEK, the upstream kinase for ERK1/2. nih.govnih.gov Upon stimulation with this compound, activated ERK1/2 can translocate to the nucleus to phosphorylate transcription factors, thereby altering gene expression. nih.gov

Research in various cell lines has elucidated specific outcomes of this activation. In human pulmonary epithelial A549 cells, the PKC/Ras/Raf-1/ERK1/2 pathway is instrumental in mediating the expression of cyclooxygenase-2 (COX-2). nih.gov In endothelial progenitor cells (EPCs), this compound stimulates the ERK pathway, which is associated with increased expression of matrix metalloproteinase-9 (MMP-9) and enhanced angiogenic potential. plos.org Furthermore, studies in Jurkat cells have shown that this compound-induced ERK activation can exert anti-apoptotic effects by protecting mitochondria from stress-induced damage. nih.gov

Table 1: Research Findings on ERK1/2 Activation by this compound

Cell Line/SystemKey Research FindingReference
Human Pulmonary Epithelial Cells (A549)Activates the Ras/Raf-1/ERK1/2 pathway, leading to NF-κB activation and COX-2 expression. nih.gov
Jurkat, K-562, and THP-1 CellsInduces phosphorylation and activation of ERK in a dose-dependent manner. licorbio.com
Endothelial Progenitor Cells (EPCs)Extensively activates the ERK signal pathway to increase the expression of MMP-9. plos.org
Jurkat T-CellsERK activation provides a protective, anti-apoptotic signal against methylglyoxal-induced cell death. nih.gov
Human Monocytic Leukemia THP-1 CellsInduces growth inhibition via a PKC-mediated mechanism involving MAP kinase activation. nih.gov

This compound also triggers the activation of the p38 MAPK pathway in a cell-context-dependent manner. plos.org In human airway epithelial cells, for instance, this compound was found to activate the phosphorylation of p38 MAPK, a process linked to the expression of MUC16, a membrane-bound mucin. researchgate.net In glioblastoma cells, the activation of p38 MAPK is a critical event in this compound-induced cell migration. nih.gov This process involves the p38 MAPK-dependent phosphorylation of heat shock protein 27 (Hsp27), a regulator of F-actin polymerization, which is essential for the formation of lamellipodia and cell movement. nih.gov Similarly, in endothelial progenitor cells, p38 MAPK activation contributes to the increased expression of MMP-2. plos.org However, its activation is not universal across all this compound-induced responses; in A549 cells, p38 MAPK was not involved in the induction of COX-2 expression. nih.gov

The c-Jun N-terminal kinase (JNK) pathway is another MAPK cascade influenced by this compound. In endothelial progenitor cells, JNK activation is involved in the this compound-induced expression of MMP-2. plos.org In non-small cell lung cancer (NSCLC) cells, the activation of JNK is implicated in the induction of the tumor suppressor KLF6, which contributes to cell growth arrest. tandfonline.comnih.gov Interestingly, the interplay between MAPK pathways is evident in studies on Jurkat cells, where ERK activation by this compound was shown to protect against apoptosis by inhibiting JNK-mediated mitochondrial damage, even though it did not prevent the initial activation of JNK itself. nih.gov

Table 2: Research Findings on p38 MAPK and JNK Activation by this compound

MAPK PathwayCell Line/SystemKey Research FindingReference
p38 MAPKGlioblastoma Cells (A172)Mediates cell migration through the phosphorylation of Hsp27. nih.gov
p38 MAPKNCI-H292 Airway Epithelial CellsActivates p38 phosphorylation, linked to MUC16 expression. researchgate.net
p38 MAPKEndothelial Progenitor Cells (EPCs)Contributes to the increased expression of MMP-2. plos.org
JNKNon-Small Cell Lung Cancer Cells (H358)JNK activation is involved in the PMA-induced induction of the tumor suppressor KLF6. tandfonline.com
JNKEndothelial Progenitor Cells (EPCs)Participates in the signaling cascade leading to MMP-2 expression. plos.org

p38 MAPK Activation

Nuclear Factor-kappa B (NF-κB) Signaling

NF-κB is a master transcriptional regulator of inflammatory and immune responses. invivogen.com this compound is a potent and widely used agent to activate the NF-κB pathway. invivogen.com

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation with this compound, activated PKC initiates a signaling cascade that leads to the phosphorylation of IκBα. nih.gov This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. nih.gov The degradation of IκBα unmasks a nuclear localization signal on the NF-κB heterodimer (commonly p50/p65), allowing it to translocate into the nucleus. mdpi.comnih.gov Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, activating the transcription of pro-inflammatory cytokines, adhesion molecules, and enzymes like MMPs. plos.orgmdpi.com This mechanism has been observed in various cell types, including human pulmonary epithelial cells and endothelial progenitor cells. plos.orgnih.gov

Significant crosstalk exists between the NF-κB and Hypoxia-Inducible Factor 1-alpha (HIF-1α) signaling pathways, particularly in the context of inflammation. mdpi.comnih.gov Research has demonstrated that this compound can trigger a signaling cascade involving PKCα and ERK1/2 that enhances the association and mutual activation of NF-κB and HIF-1α. mdpi.comnih.govresearchgate.netnih.gov This crosstalk leads to the nuclear translocation of both the NF-κB p65 subunit and HIF-1α. mdpi.comnih.gov This coordinated activation can amplify the inflammatory response by promoting the expression of a wide array of shared and unique target genes involved in inflammation, angiogenesis, and cell metabolism. mdpi.comnih.gov

Table 3: Summary of this compound's Impact on NF-κB and HIF-1α Signaling

Signaling ComponentObservation in Response to this compoundCellular ContextReference
IκBαPhosphorylation and degradation.Human Pulmonary Epithelial Cells (A549) nih.gov
NF-κB p65Translocation from the cytosol to the nucleus.Endothelial Progenitor Cells (EPCs), HaCaT cells plos.orgnih.gov
NF-κB Target GenesUpregulation of MMP-2 and MMP-9 expression.Endothelial Progenitor Cells (EPCs) plos.org
HIF-1α / NF-κB CrosstalkEnhanced association and activation via PKCα-ERK1/2 pathway.HaCaT cells, BALB/c mice model mdpi.comnih.govnih.gov
HIF-1αInhibited nuclear translocation when co-treated with an antagonist (Tangeretin).HaCaT cells, BALB/c mice model nih.gov

NF-κB Activation and Nuclear Translocation

Activator Protein-1 (AP-1) Pathway Modulation

This compound, as a potent activator of Protein Kinase C (PKC), plays a significant role in modulating the Activator Protein-1 (AP-1) signal transduction pathway. The AP-1 transcription factor is a critical regulator of gene expression involved in various cellular processes, including proliferation, differentiation, and apoptosis. AP-1 is typically a dimer composed of proteins from the Jun, Fos, and ATF (Activating Transcription Factor) families.

Activation of PKC by phorbol esters like Phorbol 12-myristate 13-acetate (PMA), a compound structurally and functionally similar to this compound, leads to the stimulation of the AP-1 pathway. frontiersin.org This activation is a key mechanism in the cellular response to these compounds. frontiersin.orgresearchgate.net For instance, in osteoblasts, treatment with PMA was found to inhibit nephronectin gene expression through a pathway involving PKCα and the subsequent activation of the c-Jun/c-Fos (AP-1) pathway. core.ac.uk Similarly, in human B cells, PKC activation by PMA regulates essential transcription factors, including AP-1, which in turn affects gene expression. frontiersin.org The activation of AP-1, along with NF-κB, through the PKC pathway is also a crucial route in the reactivation of HIV-1 from latency. scientificarchives.com

The product of the c-jun proto-oncogene is a primary component of the AP-1 transcription factor, which binds to TPA-responsive elements (TREs) in the promoter regions of target genes, thereby regulating their expression following PKC activation. nih.gov

RhoA/ROCK Pathway Engagement

This compound and its analogs engage the RhoA/ROCK (Rho-associated coiled-coil containing protein kinase) signaling pathway, which is integral to regulating cytoskeletal dynamics, cell adhesion, and motility. Research indicates that the activation of RhoA/ROCK signaling is a component of the cellular response to phorbol ester-induced PKC activation.

Specifically, in the differentiation of human U937 monocytes into macrophages induced by PMA, the RhoA/ROCK signaling pathway is activated. jst.go.jp This activation contributes to the morphological changes and increased cell adherence characteristic of macrophage differentiation. jst.go.jp Inhibition of ROCK with the inhibitor Y27632 was shown to block PMA-induced macrophage differentiation, confirming the pathway's role. science.gov Further studies have demonstrated that PKCα, RhoA, and ROCK II translocate within the cell upon stimulation with phorbol esters like PDBu (phorbol 12,13-dibutyrate), and this translocation is linked to cellular functions such as smooth muscle contraction. science.gov The interplay between PKC and the RhoA/ROCK pathway is also implicated in inflammatory signaling in microglia. mdpi.com

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Responses

A significant cellular response to this compound and related phorbol esters is the generation of reactive oxygen species (ROS) and the subsequent induction of oxidative stress. ebi.ac.uknih.gov Phorbol esters are potent inducers of the "oxidative burst" in phagocytic cells like neutrophils and macrophages. frontiersin.org

Studies using Phorbol 12-myristate 13-acetate (PMA) have shown that it stimulates intracellular ROS generation in a dose-dependent manner in various cell types, including human keratinocytes (HaCaT). mdpi.com This increased ROS production can create an imbalance in the cellular redox state, leading to oxidative stress and potential damage to biomolecules. mdpi.com The mechanism often involves the activation of PKC, which in turn activates NADPH oxidase, a key enzyme complex responsible for producing superoxide (B77818) radicals. frontiersin.org Superoxide is considered the major reactive oxygen species induced by PMA. ebi.ac.ukwikipedia.org

The induction of ROS by phorbol esters is a critical part of their signaling mechanism. For example, the PMA-induced growth inhibition and differentiation of human monocytic THP-1 cells are dependent on the generation of ROS. nih.gov This ROS-dependent signaling involves the activation of MAP kinases and subsequent upregulation of cell cycle inhibitors. nih.gov Furthermore, PMA treatment has been shown to decrease the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione (B108866) peroxidase, which would normally help to detoxify ROS. sigmaaldrich.com

Research Findings on Phorbol Ester-Induced ROS Generation
Phorbol EsterCell TypeKey FindingReference
Phorbol 12-myristate 13-acetate (PMA)Human Keratinocytes (HaCaT)Increased intracellular ROS generation in a dose-dependent manner. mdpi.com
PMAHuman Monocytic Leukemia (THP-1)Growth inhibition and differentiation are dependent on ROS generation. nih.gov
PMAMouse MacrophagesIdentified superoxide as the major ROS induced. ebi.ac.uk
PMANeutrophilsInduces suicidal NETosis through a process initiated by PKC and NADPH oxidase activation, leading to ROS generation. frontiersin.org

Modulation of Ion Channels and Transporters

This compound, through its activation of PKC, modulates the activity and phosphorylation state of the Na+-K+ ATPase (sodium pump), a critical enzyme for maintaining cellular ion gradients. This regulation can be isoform-specific and tissue-dependent.

Research has shown that this compound can induce the phosphorylation of the α1 subunit of the Na+-K+ ATPase. nih.govahajournals.org In human mesenteric artery sarcolemma and rat kidney cells, this compound (50 nmol/L) induced phosphorylation of the α1-NKA isoform but not the α3-NKA isoform found in the rat fetal brain. nih.govahajournals.org This phosphorylation of the α1 subunit potentiates its inhibition by the endogenous ligand marinobufagenin (B191785) (MBG), suggesting a synergistic interaction between PKC-dependent phosphorylation and certain inhibitors. nih.govahajournals.org

However, the effects of PKC activation on Na+-K+ ATPase activity are complex. In some systems, PKC stimulation with phorbol esters like PMA leads to a decrease in sodium pump function. nih.gov This down-regulation can occur through a reduction in the number of Na+-K+ ATPase units at the cell surface, as observed in A6 kidney epithelia, a mechanism that appears independent of direct phosphorylation at the PKC site on the pump itself. nih.gov

Effects of this compound on Na+-K+ ATPase
Cell/Tissue TypeEffectMechanismReference
Human Mesenteric Artery SarcolemmaInduced phosphorylation of the α1-NKA isoform.Direct PKC-mediated phosphorylation. nih.govahajournals.org
Rat KidneyInduced phosphorylation of the α1-NKA isoform.Direct PKC-mediated phosphorylation. nih.govahajournals.org
Rat Fetal BrainNo phosphorylation of the α3-NKA isoform.Isoform-specific action of PKC. nih.govahajournals.org
A6 Kidney EpitheliaDecreased sodium pump current (Ip).Withdrawal of sodium pumps from the basolateral cell surface. nih.gov

Activation of PKC by this compound and other phorbol esters leads to the inhibition of certain potassium (K+) currents in various types of neurons. This modulation can alter neuronal excitability and firing patterns.

In hippocampal pyramidal neurons, phorbol esters have been shown to block a calcium-dependent potassium conductance (IK(Ca)), which is responsible for the slow afterhyperpolarization (AHP) that follows a train of action potentials. pnas.org This effect increases neuronal excitability. In contrast, studies on cat spinal motoneurons have shown that intracellular injection of this compound actually increases the afterhyperpolarization, suggesting it facilitates the Ca2+-activated K+ current in those specific neurons. nih.gov In Aplysia neurons, PKC activation has been associated with the reduction of several potassium currents, including the Ca2+-activated K+ current. u-szeged.hu However, other research in the calyx of Held synapse found that phorbol esters had no effect on presynaptic voltage-gated potassium currents, suggesting the targets of phorbol esters can be highly specific to the synapse and neuron type. jneurosci.org

Phorbol 12,13 Diacetate in Gene Expression and Transcriptional Regulation

Transcriptional Modulation of Specific Genes (e.g., c-Jun, c-Fos, Fra-1, p21WAF1/CIP1, mucin genes)

Phorbol (B1677699) 12,13-diacetate exerts profound control over the expression of numerous genes critical to cell cycle progression, differentiation, and cellular response to stimuli. Its effects are often mediated through the activation of complex signaling cascades that converge on specific transcription factors.

Immediate Early Genes (c-Jun, c-Fos, Fra-1): The transcription factors c-Jun and c-Fos are principal components of the Activator Protein-1 (AP-1) complex. The Fos family also includes members like Fos-related antigen 1 (Fra-1). acnp.org Phorbol 12,13-diacetate is a well-established inducer of these immediate early genes. In osteoblasts, for example, treatment with PMA was found to suppress the expression of the Nephronectin gene via a pathway involving PKCα and the c-Jun/c-Fos transcription factors. core.ac.uk The expression of fra-1 and fosB is also induced rapidly following cellular stimulation, exhibiting a pattern typical of immediate-early genes. researchgate.net This rapid upregulation is a key mechanism by which cells translate extracellular signals, initiated by agents like PMA, into long-term changes in gene expression.

Cell Cycle Regulators (p21WAF1/CIP1): The p21WAF1/CIP1 protein is a cyclin-dependent kinase inhibitor that plays a crucial role in cell cycle arrest. mdpi.com Research shows that this compound treatment leads to the upregulation of both p21WAF1/CIP1 mRNA and protein. nih.gov This induction is notably independent of the p53 tumor suppressor protein in certain cell lines, such as human monocytic THP-1 cells. nih.govresearchgate.net The mechanism for this upregulation involves the activation of the p21WAF1/CIP1 promoter, which is driven by the Specific protein 1 (Sp1) transcription factor binding to its designated sites on the promoter. nih.govresearchgate.net This process is part of a protein kinase C (PKC)-mediated signaling pathway that can also involve reactive oxygen species (ROS) and the activation of MAP kinases. nih.gov

Mucin Genes (MUC2, MUC5AC): Mucins are high-molecular-weight glycoproteins involved in protecting epithelial surfaces. This compound has been shown to significantly modulate the expression of several mucin genes. In colon cancer cell lines, PMA treatment increases the expression of MUC2, a secretory mucin. nih.govnih.gov This upregulation is mediated through a signaling cascade that involves PKC, Ras, Raf, MEK, and ultimately the transcription factor NF-κB. nih.gov Similarly, in human airway epithelial cells, PMA induces the gene expression and production of MUC5AC mucin, another critical component of mucus. biomolther.orgyakhak.org This effect is also linked to the NF-κB signaling pathway. biomolther.org

Table 1: Effect of this compound on Target Gene Transcription

Gene Target Effect on Expression Cell Type/Model Key Mediators
c-Jun / c-Fos Induced Osteoblasts (MC3T3-E1) PKCα
p21WAF1/CIP1 Upregulated Monocytic Leukemia (THP-1) Sp1, PKC, MAP Kinase
MUC2 Upregulated Colon Cancer (HM3) PKC, Ras, ERK, NF-κB
MUC5AC Upregulated Airway Epithelial (NCI-H292) NF-κB
Nephronectin Suppressed Osteoblasts (MC3T3-E1) PKCα, c-Jun/c-Fos

Post-transcriptional Regulation of mRNA Profiles

Beyond initiating transcription, this compound also influences gene expression at the post-transcriptional level. This involves modulating the stability, processing, and translation of messenger RNA (mRNA) molecules after they have been synthesized. mdpi.com

Studies have demonstrated that PMA can increase the cytoplasmic levels of specific mRNAs, such as those for cytoskeletal actin and the T-cell antigen receptor beta chain, even when transcription is chemically inhibited. nih.gov This indicates that the accumulation of these mRNAs is due to a post-transcriptional mechanism, likely involving increased mRNA stability. nih.gov

Microarray analyses have provided a broader view of this phenomenon. In U937 monocytic cells, stimulation with PMA was found to considerably modulate the cytoplasmic distribution of a wide range of mRNAs. nih.gov These findings suggest that changes in the translational state of transcripts, governed by post-transcriptional control, play a critical role in the cellular differentiation induced by PMA. nih.gov It is estimated that PMA post-transcriptionally regulates at least 0.7% of the detectable genes in these cells. nih.gov However, in other contexts, such as the downregulation of Tissue Factor in human pericytes, PMA's effect was found to be primarily at the level of inhibiting mRNA synthesis (transcription) rather than destabilizing existing transcripts. ahajournals.org

MicroRNA Expression Modulation (e.g., miR-155, miR-125b)

MicroRNAs (miRNAs) are small, non-coding RNA molecules that regulate gene expression post-transcriptionally, typically by binding to the 3' untranslated region of target mRNAs, leading to their degradation or translational repression. plos.org this compound can alter the expression profiles of specific miRNAs, thereby influencing broad cellular programs like differentiation and inflammation.

In the U937 human monocytic cell line, used as a model for macrophage differentiation, PMA treatment upregulates the expression of both miR-155 and miR-125b. jst.go.jp The increased expression of miR-155 is correlated with higher levels of Tumor Necrosis Factor-alpha (TNFα) and lower levels of its target transcription factors. jst.go.jp Concurrently, the upregulation of miR-125b is linked to a reduction in IFN regulatory factor 4 (IRF4), which is involved in macrophage activation. jst.go.jp These miRNA modulations are associated with the functional activity of the resulting macrophages. jst.go.jp The regulation of these miRNAs may be under the control of the transcription factor NF-κB. jst.go.jp Similarly, in THP-1 cells, miR-125b expression is upregulated during PMA-induced macrophage differentiation. nih.gov

Table 2: Modulation of MicroRNA Expression by this compound

MicroRNA Effect on Expression Cell Type/Model Associated Outcome
miR-155 Upregulated Monocytic (U937) Macrophage differentiation, Increased TNFα
miR-125b Upregulated Monocytic (U937, THP-1) Macrophage differentiation, Reduced IRF4

Experimental Models and Methodological Considerations in Phorbol 12,13 Diacetate Research

In Vitro Cell Line Models

The selection of a cell line model is critical for investigating the specific biological questions surrounding the activity of Phorbol (B1677699) 12,13-diacetate, which is often referred to as Phorbol 12-myristate 13-acetate (PMA) in the literature.

Human monocytic leukemia cell lines, such as THP-1 and U937, are extensively used as models to study monocyte and macrophage biology. oup.com Phorbol 12,13-diacetate is a standard stimulus to induce the differentiation of these suspension cells into adherent, macrophage-like cells. oup.comnih.govresearcher.life

Upon treatment with this compound, these cells undergo significant morphological and functional changes. The differentiation mechanism in U937 cells involves the activation of the protein kinase C (PKC) pathway, which in turn stimulates transcription factors like nuclear factor-κB (NF-κB) and activator protein-1 (AP-1). oup.comnih.gov This signaling cascade alters the expression of a wide array of genes. nih.gov Furthermore, RhoA/ROCK signaling is activated, leading to cytoskeletal rearrangements and increased cell adherence. oup.com

Research on U937 cells with silenced NF-E2-related factor 2 (NRF2) has shown that NRF2 negatively regulates this differentiation process. In the absence of NRF2, this compound-stimulated cell adherence is enhanced, and the production of pro-inflammatory cytokines, including interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNFα), is significantly elevated. nih.gov

Differentiation protocols can be optimized to better mimic primary human macrophages. A study using THP-1 cells found that a protocol involving treatment with this compound followed by a five-day resting period resulted in cells with a phenotype more comparable to monocyte-derived macrophages (MDM). nih.gov These differentiated cells exhibited increased numbers of mitochondria and lysosomes, enhanced resistance to apoptosis, and maintained a high capacity for phagocytosis. nih.gov

Table 1: Effects of this compound on Human Monocytic Cell Lines

Cell Line Key Finding Pathway(s) Implicated Outcome Reference(s)
U937 Induces differentiation into macrophage-like cells. Protein Kinase C (PKC), NF-κB, AP-1, RhoA/ROCK Morphological changes, cell adherence, altered gene expression. oup.comnih.gov
U937 (NRF2-silenced) NRF2 negatively regulates differentiation. NRF2 signaling Enhanced cell adherence and pro-inflammatory cytokine secretion (IL-1β, IL-6, TNFα). nih.gov

| THP-1 | Differentiation into a phenotype resembling monocyte-derived macrophages (MDM). | Not specified | Increased mitochondria and lysosomes, resistance to apoptosis, high phagocytic capacity. | nih.gov |

The Jurkat cell line, derived from a human T lymphocyte leukemia, serves as a cornerstone model for studying T cell signaling. nih.govjci.org this compound is a potent activator of these cells, often used in conjunction with other stimulants like phytohaemagglutinin (PHA). jci.orgnih.gov

A significant area of research using this model is the study of HIV-1 latency. This compound can reactivate HIV-1 replication from a latent state in Jurkat cells. nih.gov This reactivation is achieved through the upregulation of host transcription factors crucial for viral gene expression, including NFAT, NF-κBp65, AP-1, and SP-1. nih.gov While effective in reactivating the virus, the treatment can also lead to Jurkat cell death. nih.gov

This compound also demonstrates protective effects. In studies of apoptosis induced by methylglyoxal, a metabolic byproduct, this compound was found to prevent Jurkat cell death. pnas.org This anti-apoptotic effect is mediated by the activation of the extracellular signal-regulated kinase (ERK) pathway. Activated ERK inhibits the pro-apoptotic c-Jun N-terminal kinase (JNK), thereby preventing the release of cytochrome c from mitochondria. pnas.org

Furthermore, this compound is instrumental in studying cytokine production. When used with a co-stimulator like PHA, it dramatically enhances the production and secretion of Interleukin-2 (B1167480) (IL-2), a key cytokine in T cell-mediated immunity. nih.gov

Table 2: Research Findings in Jurkat T Lymphocyte Cell Line

Research Focus Effect of this compound Mechanism Outcome Reference(s)
HIV-1 Latency Reactivates viral replication. Upregulation of host transcription factors (NFAT, NF-κBp65, AP-1, SP-1). Viral reactivation, potential for cell death. nih.gov
Apoptosis Protects against methylglyoxal-induced apoptosis. Activation of ERK pathway, inhibition of JNK-mediated cytochrome c release. Cell survival. pnas.org

| Cytokine Production | Synergistically enhances IL-2 production with PHA. | Co-stimulation of T-cell activation pathways. | Greatly increased IL-2 secretion. | nih.gov |

Epithelial cell lines are crucial for modeling responses of barrier tissues like the skin and lungs. In the spontaneously immortalized human keratinocyte line, HaCaT, this compound is used to study inflammatory responses. Treatment of HaCaT cells induces a significant inflammatory cascade, characterized by the production of cytokines such as IL-6, TNF-α, and IL-1β, and can lead to a decrease in cell viability. cellsignal.com It has also been shown to modulate the localization of tight junction proteins, such as claudin-1, in response to oxidative stress. nih.gov

In the A549 human lung adenocarcinoma epithelial cell line, this compound is a versatile tool for investigating inflammation, cancer progression, and growth regulation. It induces the expression of a suite of pro-inflammatory cytokines, including IL-1β, IL-6, IL-8, and TNF-α, as well as transcription factors from the AP-1 family (c-Jun, c-Fos). nih.gov This response is mediated through the activation of PKC and downstream pathways like MAP kinases (p38, JNK, ERK). nih.gov this compound is also known to induce the expression of cyclooxygenase-2 (COX-2). nih.gov

From a cancer biology perspective, it is used to induce a more aggressive, invasive phenotype in the otherwise weakly invasive A549 cells by promoting epithelial-mesenchymal transition (EMT). biologists.com Paradoxically, it can also act as a negative regulator of cell growth, causing growth arrest in A549 cells. nih.govresearchgate.net

Table 3: Effects of this compound on Epithelial Cell Lines

Cell Line Research Area Effect of this compound Pathway(s) Implicated Reference(s)
HaCaT Inflammation Induces inflammatory response and cytokine production (IL-6, TNF-α, IL-1β). PKC activation cellsignal.com
A549 Inflammation Induces pro-inflammatory cytokines (IL-1β, IL-6, IL-8, TNF-α) and COX-2. PKC, MAP Kinase (p38, JNK, ERK), AP-1 nih.govnih.govnih.gov
A549 Cancer Progression Promotes an invasive phenotype. Epithelial-Mesenchymal Transition (EMT) biologists.com

| A549 | Cell Growth | Causes growth arrest. | Not fully elucidated | nih.govresearchgate.net |

This compound is widely applied in cancer research to probe the signaling pathways governing cell fate. In the MCF-7 human breast cancer cell line, which is estrogen receptor-alpha (ERα)-positive, this compound inhibits cell proliferation in a dose-dependent manner, an effect mediated through PKC. plos.org It profoundly alters the gene expression profile of MCF-7 cells, down-regulating genes associated with the cell cycle and the luminal epithelial phenotype, while up-regulating genes linked to a more aggressive, fibroblast-like phenotype and proteolysis. tdl.org

In colon cancer cell lines such as HM3, HCT-116, and SW480, this compound stimulates the expression of the MUC2 mucin gene. nih.govbiologists.com This upregulation is driven by a signaling cascade involving PKC, Ras, ERK, and NF-κB. biologists.com It is also used experimentally to induce proliferation and the expression of transcription factors like Krüppel-like factor 5 (KLF5). nih.govresearchgate.net

In human erythroleukemia cell lines like K562 and HEL, this compound is a classic agent for inducing differentiation towards a megakaryocytic lineage. nih.govjci.orgnih.gov This process is characterized by cell cycle arrest, morphological changes such as nuclear lobulation, and the expression of megakaryocyte-specific surface markers like CD41 and CD61. nih.gov The differentiation is dependent on the MEK/MAPK pathway. nih.gov Other molecular effects in K562 cells include the enhanced phosphorylation of cell-surface transferrin receptors and the post-transcriptional down-regulation of topoisomerase II alpha mRNA. nih.govnih.gov

Table 4: this compound Research in Various Cancer Cell Lines

Cell Line Type Example Cell Line Key Finding Mechanism/Pathway Reference(s)
Breast Cancer MCF-7 Inhibits proliferation; induces a more aggressive gene expression phenotype. Protein Kinase C (PKC) plos.orgtdl.org
Colon Cancer HM3, HCT-116, SW480 Upregulates MUC2 mucin expression; induces proliferation and KLF5 expression. PKC, Ras, ERK, NF-κB, MAPK nih.govnih.govbiologists.comresearchgate.net

| Erythroleukemia | K562, HEL | Induces megakaryocytic differentiation and cell cycle arrest. | MEK/MAPK pathway | nih.govnih.govjci.orgnih.gov |

In neurobiology, this compound is a valuable pharmacological tool for activating PKC to study its role in neuronal function and plasticity. Much of this research has been conducted using large, identifiable sensory neurons from the sea slug Aplysia.

In these neurons, application of this compound (PDAc) activates PKC, resulting in a gradual increase in neuronal excitability. biologists.comresearchgate.net This is observed as an increase in the speed and amplitude of the action potential's upstroke. nih.gov

This compound is also used to investigate the interplay, or "crosstalk," between different signaling pathways. Studies have shown that prolonged activation of PKC by this compound can attenuate the effects of the protein kinase A (PKA) pathway. biologists.comresearchgate.net For example, it reduces the enhancement of excitability and spike broadening that is normally induced by the neurotransmitter serotonin (B10506) (5-HT), which acts via the PKA cascade. biologists.comresearchgate.net

In mammalian models, such as neurons from the rat spinal dorsal horn, phorbol esters like this compound have been shown to enhance synaptic transmission by increasing the amplitude and duration of excitatory postsynaptic potentials (EPSPs). nih.gov

Table 5: Effects of this compound on Neuronal Cells

Model System Key Finding Outcome Reference(s)
Aplysia Sensory Neurons Activates Protein Kinase C (PKC). Increased neuronal excitability. biologists.comresearchgate.net
Aplysia Sensory Neurons Prolonged PKC activation attenuates PKA-mediated actions of serotonin. Reduced enhancement of excitability and spike broadening. biologists.comresearchgate.net
Aplysia Neurons Increases action potential upstroke speed and amplitude. Enhanced action potential firing. nih.gov

| Rat Spinal Dorsal Horn Neurons | Enhances excitatory postsynaptic potentials (EPSPs). | Increased EPSP amplitude and duration. | nih.gov |

HEK293T cells are a derivative of Human Embryonic Kidney 293 cells and are widely used in cell biology and biotechnology, particularly for their high transfectability, making them an ideal system for overexpressing specific proteins. In the context of this compound research, they are frequently used for "shedding assays."

Shedding is a process where the extracellular portion of a membrane-bound protein is cleaved and released from the cell surface. This process is often mediated by a family of proteases known as metalloproteinases, particularly ADAMs (A Disintegrin and Metalloproteinase). This compound is a potent, albeit non-physiological, inducer of this shedding process.

Researchers use HEK293T cells to transfect and express a specific membrane protein of interest. They then treat the cells with this compound to stimulate the shedding of that protein. This allows for the study of the cleavage mechanism, the identification of the specific protease responsible (the "sheddase"), and the functional consequences of the shedding event. For example, this compound has been used to stimulate the shedding of the Mer Tyrosine Kinase receptor in transfected HEK293 cells, a process shown to be mediated by the protease ADAM17, also known as TNF-α-converting enzyme (TACE). Similarly, it was used to demonstrate the ADAM17-mediated shedding of human meprin β.

Table 6: Use of this compound in HEK293T Shedding Assays

Application Purpose Mechanism Key Protease Implicated Reference(s)
Shedding Assay Induce ectodomain shedding of a target protein. Potent activation of shedding machinery. ADAM17 (TACE)

| Mechanistic Study | Identify the protease responsible for shedding a specific substrate. | Overexpression of substrate in a controlled system followed by PMA stimulation. | ADAM17 (TACE) | |

Table of Mentioned Compounds

Compound Name Abbreviation
This compound PDA, PDAc
Phorbol 12-myristate 13-acetate PMA, TPA
Protein Kinase C PKC
Nuclear Factor-κB NF-κB
Activator protein-1 AP-1
NF-E2-related factor 2 NRF2
Interleukin-1β IL-1β
Interleukin-2 IL-2
Interleukin-6 IL-6
Interleukin-8 IL-8
Tumor Necrosis Factor-α TNFα
Monocyte-derived macrophages MDM
Phytohaemagglutinin PHA
Human Immunodeficiency Virus 1 HIV-1
Extracellular signal-regulated kinase ERK
c-Jun N-terminal kinase JNK
Methylglyoxal -
Claudin-1 -
Cyclooxygenase-2 COX-2
Epithelial-Mesenchymal Transition EMT
Estrogen Receptor-alpha ERα
Krüppel-like factor 5 KLF5
Serotonin 5-HT
Protein Kinase A PKA
Excitatory Postsynaptic Potential EPSP
A Disintegrin and Metalloproteinase 17 ADAM17
TNF-α-converting enzyme TACE

Neuronal Cells (e.g., sensory neurons)

Primary Cell Culture Systems

Primary cell cultures offer a controlled environment to investigate the direct cellular effects of this compound.

Adipose-derived stromal cells (ADSCs): Human adipose-tissue-derived stromal cells (hADSCs) are capable of differentiating into multiple cell types, including adipocytes and osteoblasts. nih.govnih.gov Research has utilized Phorbol 12-myristate 13-acetate (PMA), a structural analog of PDA, to investigate the role of PKC in hADSC differentiation. Studies on hADSCs isolated from different subcutaneous locations (upper abdomen, lower abdomen, and thigh) have shown that PMA treatment enhances osteogenic (bone cell) differentiation while suppressing adipogenic (fat cell) differentiation. nih.govnih.gov This effect was observed across hADSCs from all harvest sites and could be blocked by a general PKC inhibitor, confirming the involvement of the PKC signaling pathway in this differentiation switch. nih.govnih.gov

Mouse Neutrophils: Neutrophils are a type of white blood cell crucial to the innate immune response. Phorbol 12-myristate 13-acetate is a potent inducer of neutrophil extracellular traps (NETs), which are web-like structures of DNA and proteins released by neutrophils to trap and kill pathogens. nih.govashpublications.org Studies using mouse neutrophils have shown that P-selectin, a cell adhesion molecule, can prime neutrophils for NETosis (the process of NET formation) when stimulated with PMA. ashpublications.org Interestingly, research has also revealed that even at high concentrations, not all PMA-stimulated neutrophils undergo NET formation; some exhibit nuclear swelling without releasing NETs, a phenomenon that is more pronounced in hypoxic (low oxygen) conditions. nih.gov Furthermore, in humanized mouse models, human neutrophils isolated from bone marrow and blood show strong reactive oxygen species (ROS) production in response to PMA stimulation. pnas.org

Ex Vivo Tissue Models

Ex vivo tissue models allow for the study of this compound's effects in the context of intact tissue architecture.

Human Mesenteric Artery Sarcolemma: In studies using sarcolemma (the cell membrane of muscle cells) isolated from the human mesenteric artery, this compound has been shown to induce the phosphorylation of the α1-isoform of Na+/K+-ATPase (NKA). nih.govahajournals.org This phosphorylation potentiates the inhibitory effect of marinobufagenin (B191785), an endogenous digitalis-like ligand, on NKA activity. nih.govahajournals.org This suggests a synergistic interaction between PKC activation by PDA and marinobufagenin in regulating vascular tone. ahajournals.org In isolated, endothelium-denuded human mesenteric artery rings, PDA was also found to enhance vasoconstriction induced by marinobufagenin. nih.gov

Rat Kidney: Similar to its effect in the human mesenteric artery, this compound induces phosphorylation of the α1-NKA isoform in the rat kidney. nih.govahajournals.org This highlights a conserved mechanism of NKA regulation by PKC across different tissues and species.

Rat Fetal Brain: In contrast to its effects on the α1-NKA isoform in vascular and kidney tissues, this compound does not induce phosphorylation of the α3-NKA isoform found in the rat fetal brain. nih.govahajournals.org This isoform-specific action underscores the nuanced role of PKC signaling in different cell types and tissues. Research on the developing rodent brain has also shown that exposure to phorbol-myristate-acetate can induce an inflammatory response and neurodegeneration, particularly in neonatal rats. nih.gov

In Vivo Animal Models for Mechanistic Investigations

In vivo models are indispensable for understanding the systemic and physiological consequences of this compound activity.

Murine Models of Inflammation

Ear Inflammation: Topical application of phorbol esters like 12-O-tetradecanoylphorbol-13-acetate (TPA), a compound closely related to PDA, to mouse ears is a widely used model for studying skin inflammation. nih.govresearchgate.net This application induces classic signs of inflammation, including redness, swelling (edema), and the infiltration of polymorphonuclear leukocytes. nih.gov Multiple applications of TPA can produce a prolonged inflammatory reaction, characterized by increased ear weight, inflammatory cell infiltration, and epidermal hyperplasia (thickening of the skin). nih.gov This model is valuable for evaluating the efficacy of anti-inflammatory compounds. nih.govthieme-connect.com

Pulmonary Inflammation: While specific studies on this compound and pulmonary inflammation are less common, the principles of phorbol ester-induced inflammation are applicable. Phorbol esters are known to be highly pro-inflammatory and can induce a massive inflammatory rush in various tissues. mdpi.comnih.govnih.gov

Rodent Models for Specific Organ System Studies

Rat Kidney: As mentioned in the ex vivo section, the rat kidney is a model for studying the effects of this compound on the Na+/K+-ATPase enzyme system. nih.govahajournals.org In vivo studies in rats could further elucidate the physiological consequences of this modulation, such as effects on renal function and blood pressure regulation.

Rat Aortae: Studies on isolated rat thoracic aorta strips have demonstrated that Phorbol 12-myristate 13-acetate induces a slow, progressive contraction that is dependent on extracellular calcium. nih.gov Even in the absence of extracellular calcium, PMA can induce a small but sustained contraction, suggesting it can activate smooth muscle contraction through mechanisms independent of an increase in myoplasmic calcium, likely through the direct activation of protein kinase C. nih.gov Other research has shown that glibenclamide can inhibit contractions induced by this compound in a calcium-free solution. oup.com

Non-mammalian Models

Zebrafish Embryo: The zebrafish (Danio rerio) embryo is a powerful model for studying developmental toxicology. Phorbol 12-myristate 13-acetate has been shown to cause a range of embryonic and larval deformities in a dose-dependent manner, including coagulation, cardiac edema, yolk sac malformations, and curved tails. mdpi.comresearchgate.net It also leads to a decrease in heart rate and a reduction in body length. mdpi.com These studies highlight the toxic potential of high concentrations of phorbol esters during embryonic development. mdpi.comresearchgate.net

Allium cepa Root Tip: The root tip of the common onion, Allium cepa, is a classic model for studying genotoxicity and cytotoxicity. unilag.edu.ng Research has demonstrated that Phorbol 12-myristate 13-acetate can cause chromosomal aberrations and induce mitotic dysfunction in Allium cepa root tip cells. mdpi.comnih.gov This is evidenced by a reduction in root length and a decreased mitotic index, alongside an increase in the frequency of chromosomal abnormalities. mdpi.comnih.gov

Optimization of Experimental Protocols

Similarly, the differentiation of the human monocytic cell line THP-1 into macrophages using PMA is a widely used technique. However, the lack of a standardized protocol can lead to significant variations in the phenotype and function of the resulting macrophages. nih.gov Therefore, comparing different PMA differentiation protocols is crucial to establish a standardized method that ensures consistency and reproducibility across studies. nih.gov

Data Tables

Table 1: Effects of Phorbol 12-myristate 13-acetate (PMA) on Allium cepa Root Tip Cells mdpi.comnih.gov

ParameterControlPMA (1 µg)PMA (3 µg)PMA (10 µg)
Mitotic Index (%)5747.663520.33
Abnormality (%)511.419.830.2

Table 2: Effects of Phorbol 12-myristate 13-acetate (PMA) on Zebrafish Embryo Development mdpi.com

ParameterControlPMA (10 nM)PMA (50 nM)PMA (100 nM)
Survivability RateHighDecreasedFurther DecreasedPlummeted
Morphological DeformitiesNonePresentMore SevereSevere
Heart Beat (beats/min)NormalDecreasedFurther DecreasedSignificantly Decreased
Body LengthNormalReducedFurther ReducedSignificantly Reduced

Concentration-Dependent Effects in Cell Cultures

The biological effects of this compound (PDA) and its more commonly studied analog, Phorbol 12-myristate 13-acetate (PMA), are highly dependent on the concentration used in cell culture experiments. Different concentrations can trigger a range of cellular responses, from differentiation and proliferation to cytotoxicity.

In human cultured prostatic stromal cells, this compound induced concentration-dependent contractions. nih.gov Similarly, in the human keratinocyte cell line HaCaT, PMA induced dose-dependent toxic effects, with concentrations of 10 nM, 50 nM, and 100 nM leading to increased levels of malondialdehyde, an indicator of lipid peroxidation. mdpi.com

The differentiation of monocytic cell lines, such as U937 and THP-1, into macrophage-like cells is a well-documented effect of phorbol esters, and this process is also concentration-dependent. A study on U937 cells compared the effects of PMA at concentrations of 10, 25, 50, 100, and 200 nM. jst.go.jpnih.gov While all concentrations induced morphological changes consistent with macrophage differentiation, higher concentrations (200 nM) resulted in lower cell viability. jst.go.jp Interestingly, the expression of certain microRNAs (miR-155 and miR-125b) and phagocytic activity showed a dose-reversal relationship, with lower concentrations of PMA leading to higher expression and function. nih.gov

In the context of THP-1 cell differentiation, a wide range of PMA concentrations have been reported in the literature, from as low as 5 ng/mL to 400 ng/mL. frontiersin.org One study noted that a minimal concentration of 100 ng/mL (162 nM) for at least 48 hours was suggested for effective differentiation. plos.org Another investigation used 5 ng/mL of PMA for 48 hours to achieve stable differentiation of THP-1 cells into macrophage-like cells. frontiersin.org The choice of concentration can significantly impact the resulting cellular phenotype and experimental outcomes.

The table below summarizes the concentration-dependent effects of phorbol esters in various cell lines.

Cell LineCompoundConcentrationObserved Effect
Human Prostatic Stromal CellsThis compoundNot specifiedConcentration-dependent contractions. nih.gov
HaCaT (Human Keratinocytes)Phorbol 12-myristate 13-acetate10, 50, 100 nMDose-dependent increase in lipid peroxidation. mdpi.com
U937 (Human Monocytic Leukemia)Phorbol 12-myristate 13-acetate10, 25, 50, 100, 200 nMInduction of macrophage differentiation; lower viability at 200 nM. jst.go.jpnih.gov
THP-1 (Human Monocytic Leukemia)Phorbol 12-myristate 13-acetate5 ng/mL - 400 ng/mLDifferentiation into macrophage-like cells. frontiersin.org
Bovine Lymph Node Lymphocytes12-O-tetradecanoylphorbol-13-acetate10⁻⁷ M - 10⁻⁹ MDose-dependent reduction in En rosetting. psu.edu

Duration of Treatment Effects

The duration of exposure to this compound or its analogs is another critical parameter that dictates the cellular response. The effects of these compounds can vary significantly with time, ranging from acute, short-term responses to long-term changes associated with cellular differentiation and gene expression.

In human epidermal keratinocytes, the organization of actin filaments was observed shortly after the addition of 16 nM 12-O-tetradecanoylphorbol-13-acetate (TPA), a potent phorbol ester. nih.gov A study on bovine lymph node lymphocytes treated with TPA showed a significant reduction in a specific T-cell resetting marker after just 10 minutes of incubation, with the maximum effect reached after 1 hour. psu.edu However, longer incubations of 3-4 days led to a spontaneous decrease in this marker in untreated control cells, making the TPA effect less significant over time. psu.edu

The differentiation of THP-1 monocytes into macrophage-like cells is also highly dependent on the duration of PMA treatment. Protocols vary widely, with incubation times ranging from 1 to 5 days. frontiersin.org One study compared a continuous 1 or 2-day treatment with a 2-day treatment followed by a 3-day rest period. plos.org The results indicated that changes in cell morphology and the expression of surface markers like CD11b and CD14 were more pronounced with longer differentiation periods. plos.org Similarly, in K562 leukemia cells, differentiation into mature megakaryocytes was achieved after treatment with PMA for 7 days. mdpi.com

The reversibility of phorbol ester effects is also time-dependent. In bovine lymphocytes, the reduction in the T-cell marker was found to be approximately 50% reversible for up to 6 hours of TPA treatment, but became irreversible after at least 12 hours of treatment. psu.edu

The table below illustrates the effects of treatment duration with phorbol esters in different experimental systems.

Cell Line/SystemCompoundDurationObserved Effect
Human Epidermal Keratinocytes12-O-tetradecanoylphorbol-13-acetateShort-termOrganization of actin filaments. nih.gov
Bovine Lymph Node Lymphocytes12-O-tetradecanoylphorbol-13-acetate10 min - 1 hrReduction in En rosetting marker. psu.edu
THP-1 (Human Monocytic Leukemia)Phorbol 12-myristate 13-acetate1 - 5 daysDifferentiation into macrophage-like cells, with increased maturation over time. frontiersin.orgplos.org
K562 (Human Leukemia)Phorbol 12-myristate 13-acetate7 daysDifferentiation into mature megakaryocytes. mdpi.com
Bovine Lymph Node Lymphocytes12-O-tetradecanoylphorbol-13-acetateUp to 6 hrs vs. >12 hrsReversible vs. irreversible reduction in En rosetting marker. psu.edu

Resting Time Considerations in Differentiation Protocols

In protocols for differentiating cells with phorbol esters like PMA, a "resting" period following treatment is often incorporated. This step involves removing the phorbol ester-containing medium and allowing the cells to recover and further mature in fresh medium. This practice is based on the rationale that continuous exposure to PMA can have confounding effects on subsequent experiments, as PMA itself is a potent activator of various signaling pathways, including those involved in inflammation. frontiersin.org

For instance, in the differentiation of THP-1 monocytes into macrophage-like cells, various protocols include a resting phase. One study utilized a 2-day PMA treatment followed by a 3-day rest period, which resulted in cells with a more mature macrophage-like phenotype compared to shorter, continuous treatments. plos.org Another protocol for THP-1 differentiation involved treatment with 5 ng/mL PMA for 48 hours, followed by a 24-hour rest period without the stimulus. frontiersin.org This resting step is considered crucial for obtaining a non-biased model, particularly for studying inflammatory responses like the NLRP3 inflammasome, as PMA can directly induce the synthesis of pro-inflammatory cytokines. frontiersin.org

The inclusion of a resting period allows for the investigation of the differentiated cells in a state that is not under the immediate influence of the differentiating agent. This is particularly important when the downstream assays are sensitive to the signaling pathways activated by phorbol esters. The duration of this resting period can also vary, with common times being 24 to 48 hours. frontiersin.orgntnu.no

Advanced Methodologies for Investigating this compound Effects

Gene Expression Profiling (e.g., Microarrays, qRT-PCR)

Gene expression profiling techniques are powerful tools to dissect the molecular mechanisms underlying the effects of this compound and its analogs. Microarray analysis and quantitative reverse transcription PCR (qRT-PCR) are commonly employed to identify and quantify changes in gene expression following treatment.

Microarrays allow for the simultaneous analysis of thousands of genes, providing a global view of the transcriptional changes induced by a compound. biocompare.comarvojournals.org For example, a microarray study on K562 leukemia cells treated with PMA for 7 days to induce megakaryocytic differentiation identified 954 differentially expressed genes. mdpi.com These genes were functionally clustered into categories such as inflammatory response, angiogenesis, and cell migration, providing insights into the multifunctionality of the differentiated cells. mdpi.com

Quantitative RT-PCR is a more targeted approach used to validate the findings from microarray studies or to quantify the expression of a smaller number of specific genes with high sensitivity and specificity. sinica.edu.twqiagen.com In the aforementioned K562 cell study, qRT-PCR was used to confirm the differentiation into mature megakaryocytes. mdpi.com Another study on U937 cells used qRT-PCR to measure the expression of genes related to macrophage function, such as TNFα, BACH1, and CEBPβ, following PMA treatment. nih.gov

These gene expression analysis techniques have been instrumental in understanding how phorbol esters regulate cellular processes like differentiation, proliferation, and inflammation at the transcriptional level.

Proteomics and Phosphoproteomics (e.g., Western Blotting, In-Cell Western Assay)

Proteomics and phosphoproteomics methodologies are essential for investigating the effects of this compound on cellular protein expression and signaling pathways. Since phorbol esters are potent activators of Protein Kinase C (PKC), studying changes in protein phosphorylation is particularly crucial.

Western blotting is a widely used technique to detect and quantify specific proteins in a sample. ntnu.nonih.gov It has been employed in numerous studies to analyze the expression and phosphorylation status of proteins in response to phorbol ester treatment. For example, Western blotting was used to show that PMA treatment of MO3.13 cells leads to the phosphorylation of PKC substrates. researchgate.net In another study, it was used to confirm that long-term incubation with Phorbol 12,13-dibutyrate (PDBu), but not this compound, caused a significant reduction in PKCα levels in rat brain cortical slices. nih.gov

The In-Cell Western Assay is a quantitative immunocytochemical technique performed in microplates, offering a higher throughput alternative to traditional Western blotting for analyzing protein expression and phosphorylation. licorbio.com This method allows for the simultaneous analysis of multiple samples and conditions, making it suitable for studying dose-response and time-course effects of compounds like PMA on signaling pathways, such as the phosphorylation of ERK. licorbio.com

Phosphoproteomics, often utilizing mass spectrometry-based approaches, provides a large-scale analysis of protein phosphorylation events within a cell. nih.gov This unbiased approach can reveal novel signaling pathways and regulatory mechanisms. A phosphoproteomic study of cytotoxic T lymphocytes identified numerous phosphorylation events controlled by T-cell receptor signaling, highlighting the role of phosphorylation in regulating transcription and chromatin structure. nih.gov Another study used phosphoproteomics to identify Bardet-Biedl Syndrome 5 (BBS5) as a protein phosphorylated in photoreceptors in response to light and Phorbol-12,13-diacetate, suggesting a role for PKC in this process. arvojournals.org

Immunofluorescence and Flow Cytometry

Immunofluorescence and flow cytometry are powerful techniques for visualizing and quantifying cellular responses to this compound at the single-cell level.

Immunofluorescence microscopy allows for the visualization of the subcellular localization and organization of specific proteins. This technique was used to observe the distribution of actin filaments in cultured human keratinocytes. nih.gov Treatment with a phorbol ester was shown to induce the organization of these filaments into distinct structures. nih.gov In SH-SY5Y neuroblastoma cells, immunofluorescence was used in conjunction with acridine (B1665455) orange staining to demonstrate the presence of acidic intracellular vesicles, a hallmark of autophagy, following PMA treatment. researchgate.net

Flow cytometry enables the rapid analysis of multiple parameters in a large population of cells. It is frequently used to assess changes in cell surface marker expression, cell cycle status, and intracellular protein levels following phorbol ester treatment. For example, flow cytometry was used to analyze the surface expression of macrophage markers like CD11b and CD14 on THP-1 cells, demonstrating that their levels increased with the duration of PMA-induced differentiation. plos.org In another study, flow cytometry measured the respiratory burst activity in neutrophils stimulated with PMA. nih.gov It has also been employed to examine cell cycle arrest and the expression of senescence-associated proteins in microglia treated with PMA. spandidos-publications.com

Electrophysiological Techniques (e.g., whole cell patch-clamp)

This compound (PDAc), as an activator of protein kinase C (PKC), has been instrumental in elucidating the role of this signaling pathway in modulating neuronal and cellular electrical properties. Electrophysiological techniques, particularly the whole-cell patch-clamp method, have been pivotal in observing the direct effects of PDAc on ion channel function and synaptic transmission across various cell types.

In studies of the central nervous system, PDAc has been shown to modulate synaptic strength and plasticity. Research on neurons in the CA1 area of rat hippocampal slices using whole-cell voltage clamp revealed that PDAc application increased the amplitude of the excitatory postsynaptic current (EPSC). nih.gov This effect was characterized by a longer decay time, attributed to an enhanced contribution of the N-methyl-D-aspartate (NMDA) receptor-mediated current. nih.gov Similarly, in cat spinal motoneurons, intracellular application of PDAc via iontophoresis resulted in an increased afterhyperpolarization and a higher maximum rate of spike rise, suggesting that PKC activation facilitates both Ca²⁺-activated K⁺ currents and fast Na⁺ currents. nih.govcapes.gov.br Further investigations in the rat spinal dorsal horn showed that PDAc enhances fast excitatory synaptic transmission and can reduce the amplitude and duration of slow afterhyperpolarization. jneurosci.org

The influence of PDAc extends to various other cell types. In porcine tracheal smooth muscle cells, whole-cell patch-clamp experiments demonstrated that PDAc inhibited inward currents through voltage-dependent Ca²⁺ channels, an effect that could be antagonized by a specific PKC inhibitor. nih.gov This suggests that cholinergic receptor stimulation may inhibit these channels in part through PKC activation. nih.gov In the AtT-20 mouse pituitary tumor cell line, PDAc was also found to reduce voltage-dependent Ca²⁺ currents. karger.com Studies on invertebrate neurons, such as those from Aplysia californica, have also utilized PDAc. Both extracellular perfusion and intracellular injection of PDAc led to an increased speed and amplitude of the action potential's upstroke, highlighting a conserved role for PKC in modulating fundamental properties of neuronal excitability. u-szeged.hu

Table 1: Effects of this compound (PDAc) in Electrophysiological Studies

Cell TypeExperimental ModelTechniqueKey FindingsReference(s)
Rat Hippocampal Pyramidal NeuronsHippocampal SlicesWhole-cell Voltage ClampIncreased amplitude and decay time of excitatory postsynaptic current (EPSC); enhanced NMDA receptor component. nih.gov
Cat Spinal MotoneuronsIn vivoIntracellular IontophoresisIncreased afterhyperpolarization and spike peak amplitude; reduced accommodation of repetitive discharge. Facilitated Ca²⁺-activated K⁺ and fast Na⁺ currents. nih.govcapes.gov.br
Porcine Tracheal Smooth Muscle CellsEnzymatically Dispersed CellsNystatin-perforated Whole-cell Patch ClampInhibited inward currents through voltage-dependent Ca²⁺ channels. nih.gov
Rat Superior Cervical GanglionPerfused GanglionCompound Action Potential RecordingProduced a marked and prolonged potentiation of the nicotinic compound action potential (CAP) amplitude. nih.gov
Aplysia californica NeuronsGanglionsIntracellular Recording/InjectionIncreased the upstroke speed and amplitude of the action potential. u-szeged.hu
Mouse Pituitary Tumor Cells (AtT-20)Cell LineWhole-cell Patch ClampReduced voltage-dependent Ca²⁺ current. karger.com
Rat Thalamocortical NeuronsBrain SlicesWhole-cell Patch ClampReduced the hyperpolarization-activated current (Ih). physiology.org
Rat Spinal Dorsal Horn NeuronsSpinal Cord SlicesIntracellular RecordingEnhanced fast excitatory synaptic transmission; increased frequency of spontaneous postsynaptic potentials. jneurosci.org

Functional Assays (e.g., phagocytic activity, invasion, motility, adhesion)

Functional assays are critical for understanding the cellular consequences of signaling pathway activation. The phorbol ester Phorbol 12-myristate 13-acetate (PMA), which is structurally and functionally related to PDAc, is widely used in these assays to probe functions like phagocytosis, invasion, motility, and adhesion by activating PKC. rndsystems.com

Phagocytic Activity: The human monocytic U937 cell line is a common model for studying macrophage biology, as PMA can induce its differentiation into macrophage-like cells. jst.go.jp Studies have quantified the effect of PMA on the phagocytic capability of these cells. In one such study, U937 cells were treated with various concentrations of PMA and then co-cultured with fluorescently labeled yeast cells. The phagocytic activity was then measured by flow cytometry. jst.go.jp The results showed that PMA treatment enhanced phagocytic activity, although interestingly, lower concentrations appeared to be more effective in this specific model. jst.go.jp General protocols for assessing phagocytosis, a key function of the innate immune system, often use PMA as a potent agonist to stimulate the process. fcslaboratory.comtandfonline.com

Table 2: Effect of Phorbol 12-myristate 13-acetate (PMA) on Phagocytic Activity of U937-derived Cells

PMA Concentration (nM)Percentage of Phagocytic Cells (CD14+/CFSE+) (Mean ± SD)Mean Fluorescent Intensity (MFI) (Mean ± SD)
1048.81 ± 6.37563.08 ± 5.45
2544.25 ± 3.63473.52 ± 47.91
5044.73 ± 2.13446.60 ± 24.25
10036.43 ± 0.83378.40 ± 17.96
20035.67 ± 1.31390.76 ± 11.06
Data derived from a study on U937 cells co-cultured with CFSE-stained yeast cells. jst.go.jp

Invasion and Motility: PKC activation by PMA has been shown to promote cell invasion and motility, which are critical processes in development, immune response, and cancer metastasis. In a study using the ARCaPₑ human prostate cancer cell line, PMA was identified as a potent inducer of an epithelial-to-mesenchymal transition (EMT), a process that enhances cell motility and invasion. nih.gov The effect of PMA on motility was confirmed using both scratch wound healing assays and Boyden chamber assays, both of which showed a marked stimulating effect on cell migration. nih.gov Furthermore, a cell invasion assay using a Matrigel-coated Boyden chamber demonstrated that PMA significantly accelerated the invasion of the cancer cells. nih.gov These pro-migratory and pro-invasive effects were inhibited by a PKC inhibitor, confirming the pathway's involvement. nih.gov

Adhesion: Cell adhesion is another fundamental process influenced by PKC activation. Phorbol esters are well-known to induce adherence in monocytic cell lines like THP-1 and U937, which is a key feature of their differentiation into macrophages. jst.go.jpfrontiersin.org This process involves morphological changes and increased expression of adhesion molecules. jst.go.jp Studies have quantified this effect; for example, after treating THP-1 monocytes with PMA, a very high percentage of the cells become adherent to the culture plate, a hallmark of their macrophage-like status. frontiersin.org

Table 3: Adhesion of THP-1 Cells Following PMA Treatment

Treatment GroupDescriptionPercentage of Adherent Cells
PMA48h5 ng/ml PMA for 48 hours98.1%
PMArest5 ng/ml PMA for 48 hours, plus 24 hours rest in fresh medium87.1%
Data derived from a study on THP-1 monocyte differentiation. frontiersin.org

Interactions of Phorbol 12,13 Diacetate with Other Biological Modulators

Synergistic Effects with Endogenous Ligands (e.g., Marinobufagenin (B191785) on Na+-K+ ATPase)

Research has demonstrated a significant synergistic interaction between Phorbol (B1677699) 12,13-diacetate and the endogenous cardiotonic steroid marinobufagenin (MBG) in the regulation of Na+-K+ ATPase (NKA). ahajournals.orgahajournals.orgnih.gov PDA, by activating PKC, induces the phosphorylation of the α1 isoform of Na+-K+ ATPase, which is the predominant isoform in vascular smooth muscle, kidney, and heart cells. ahajournals.orgahajournals.org This phosphorylation event does not directly inhibit the enzyme but rather potentiates the inhibitory action of MBG. ahajournals.orgnih.gov

Studies on human mesenteric artery sarcolemma, which is rich in α1-NKA, revealed that treatment with 50 nmol/L PDA significantly enhanced the NKA-inhibitory effect of MBG at high-affinity binding sites. ahajournals.orgnih.gov This potentiation is isoform-specific, as PDA did not affect the inhibition of the α3-NKA isoform by its ligand, ouabain. ahajournals.orgnih.gov The synergistic action extends to a physiological response; in isolated human mesenteric artery rings, PDA potentiated MBG-induced vasoconstriction, lowering the concentration of MBG required to achieve a half-maximal effect (EC50). ahajournals.orgnih.gov This interaction between PKC-dependent phosphorylation and MBG suggests a mechanism that could underlie the synergistic vasoactive effects of MBG and other vasoconstrictors in conditions like hypertension. ahajournals.orgresearchgate.net

Table 1: Synergistic Effect of PDA and Marinobufagenin on Na+-K+ ATPase and Vasoconstriction

ParameterConditionResultReference
NKA Inhibition by MBG (High-affinity sites)ControlIC50: 4.0 ± 1.7 nmol/L ahajournals.org
NKA Inhibition by MBG (High-affinity sites)+ 50 nmol/L PDAIC50: 0.05 ± 0.03 nmol/L ahajournals.org
MBG-induced VasoconstrictionControlEC50: 150 ± 40 nmol/L ahajournals.org
MBG-induced Vasoconstriction+ 50 nmol/L PDAEC50: 17 ± 6 nmol/L ahajournals.org

Co-stimulation with Ionophores (e.g., Ionomycin (B1663694) for T-cell activation)

The activation of T-lymphocytes is a critical immunological process that can be potently induced by the co-stimulation of a phorbol ester, such as Phorbol 12,13-diacetate, and a calcium ionophore like ionomycin. nih.gov Phorbol esters activate PKC, while ionomycin increases the intracellular concentration of free calcium. nih.gov The synergy between these two signals is essential for robust T-cell activation, leading to interleukin-2 (B1167480) (IL-2) production, the expression of IL-2 receptors, and ultimately, T-cell proliferation. nih.gov

This co-stimulation mimics the physiological signals delivered by antigen-presenting cells, where T-cell receptor engagement leads to calcium influx and the generation of diacylglycerol, the endogenous activator of PKC. Studies using phorbol esters and ionomycin have shown that simultaneous activation of both pathways is required for T-cell activation; sequential stimulation is ineffective. nih.gov The duration of the signals is also important, with maximal T-cell activation requiring at least four hours of exposure to both agents. nih.gov This indicates that a sustained increase in cytoplasmic calcium and prolonged PKC activation are necessary to drive the full T-cell response through an IL-2-dependent autocrine pathway. nih.govresearchgate.net

Antagonistic or Modulatory Effects of Natural Products and Inhibitors (e.g., Tangeretin (B192479), Palmitoylcarnitine (B157527), Forskolin (B1673556), Go6983)

The biological actions of this compound can be modulated or antagonized by a range of compounds, including natural products and synthetic inhibitors. These agents can interfere with the PKC signaling pathway at different points, leading to a variety of outcomes.

Tangeretin: This natural flavonoid has been shown to act as an antagonist to the inflammatory effects induced by phorbol esters like Phorbol 12-myristate 13-acetate (PMA), a compound structurally and functionally similar to PDA. mdpi.comgib.re.krresearchgate.net In studies of PMA-induced skin inflammation, tangeretin significantly inhibited epidermal hyperplasia and the infiltration of neutrophils. mdpi.comgib.re.krnih.gov It also counteracts the oxidative stress induced by PMA by neutralizing reactive oxygen species (ROS). mdpi.comgib.re.kr The antagonistic mechanism involves the inhibition of the PKCα-ERK1/2-NF-κB signaling pathway, which is triggered by the phorbol ester. gib.re.kr

Palmitoylcarnitine: This molecule acts as a complex modulator of PKC rather than a simple inhibitor. nih.govresearchgate.net Research has shown that palmitoylcarnitine can inhibit the basal, calcium/phosphatidylserine-dependent activity of PKC. nih.govresearchgate.net However, in the presence of phorbol esters like PDA, it actually enhances the phorbol ester dependency of the enzyme, augmenting PKC activity. nih.gov This makes weakly potent phorbol esters, such as PDA, behave as full agonists for PKC activation. nih.gov This dual action suggests that palmitoylcarnitine is a lipophilic modulator that alters the lipid environment, thereby influencing the activation state of PKC. nih.govresearchgate.net

Forskolin: Forskolin is a well-known activator of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). nih.govnih.gov The interaction between the PKA pathway activated by forskolin and the PKC pathway activated by phorbol esters is often antagonistic. For instance, in MCF-7 breast cancer cells, PMA induces the expression of AP-1 transcription factors like c-Jun and c-Fos. nih.govnih.gov However, when cells are treated with a combination of forskolin and PMA, the PMA-induced expression of these genes is inhibited. nih.govnih.gov This demonstrates a cross-talk between the PKA and PKC signaling cascades, where activation of one can negatively modulate the other.

Go6983: Go6983 is a potent and broad-spectrum inhibitor of several PKC isoforms, including the conventional (α, β, γ) and novel (δ, ζ) isoforms. medchemexpress.comnih.gov As a direct antagonist of PKC, it is widely used in research to block the effects of PKC activators like PDA and PMA. science.govresearchgate.net By competing with ATP for the kinase domain of PKC, Go6983 effectively prevents the phosphorylation of downstream targets, thereby abrogating the cellular responses initiated by phorbol esters. nih.gov Its use has been instrumental in confirming that many of the biological effects of phorbol esters are indeed mediated through the activation of PKC. science.govresearchgate.net

Table 2: Modulatory and Antagonistic Interactions with Phorbol Esters

ModulatorMechanism of ActionEffect on Phorbol Ester ActionReference
TangeretinInhibits PKCα-ERK1/2-NF-κB pathwayAntagonistic (Anti-inflammatory) gib.re.kr
PalmitoylcarnitineModulates PKC by altering lipid environmentModulatory (Enhances phorbol ester-dependent activation) nih.gov
ForskolinActivates PKA pathwayAntagonistic (Inhibits PMA-induced gene expression) nih.govnih.gov
Go6983Directly inhibits PKC isoformsAntagonistic (Blocks PKC-mediated effects) medchemexpress.comnih.gov

Broader Biological Implications and Research Applications

Phorbol (B1677699) 12,13-diacetate as a Probe for PKC-Mediated Pathologies

Phorbol 12,13-diacetate serves as a critical molecular probe for elucidating the role of Protein Kinase C (PKC) in various disease states. Its ability to specifically bind to and activate PKC allows researchers to simulate and study the downstream effects of PKC signaling pathways that are often dysregulated in pathological conditions. wikipedia.orgnih.gov PKC activation is implicated in numerous cellular functions, and its aberrant activity is a hallmark of several diseases, most notably cancer and inflammatory disorders. wikipedia.orggoogle.com

The activation of specific PKC isoforms by phorbol esters can trigger diverse and sometimes contradictory cellular responses, such as proliferation, differentiation, and apoptosis. nih.govnih.gov For instance, while Phorbol 12-myristate 13-acetate (PMA), a closely related phorbol ester, is known as a potent tumor promoter, its activation of PKC can also induce growth arrest in certain cancer cells, such as non-small cell lung cancer lines. wikipedia.orgnih.gov This highlights the context-dependent role of PKC in cancer biology.

Research using phorbol esters has been instrumental in dissecting the specific functions of different PKC isoforms. A study on pheochromocytoma (PC12) cells demonstrated that this compound specifically down-regulated the expression of PKCε, but not PKCα, while reducing Vascular Endothelial Growth Factor (VEGF) mRNA levels. nih.gov This specificity allows researchers to link individual PKC isoforms to particular cellular outcomes and pathological processes. The main results of phorbol ester exposure in research models are often tumor promotion and a pronounced inflammatory response. wikipedia.org Although not a carcinogen itself, its ability to enhance the action of carcinogenic substances makes it an invaluable tool in experimental carcinogenesis. wikipedia.orgnih.gov

Table 1: Research Applications of Phorbol Esters in Studying PKC-Mediated Pathologies

Research AreaCell/Model SystemPhorbol Ester UsedKey Findings
Cancer Biology Non-small cell lung cancer (NSCLC) cells (H358)Phorbol 12-myristate 13-acetate (PMA)Induced cell growth arrest through the induction of the tumor suppressor KLF6. nih.gov
Angiogenesis Regulation Pheochromocytoma (PC12) cellsThis compoundReduced VEGF mRNA levels and specifically down-regulated PKCε expression. nih.gov
Tumor Promotion Mouse skinPhorbol 12-myristate 13-acetate (PMA)Acts as a potent tumor promoter, enhancing the action of carcinogens. wikipedia.orgnih.gov
Neurodegeneration Spinocerebellar ataxia 14 (SCA14) modelsNot specified, but related to PKCγNeurodegeneration in SCA14 is associated with increased PKCγ kinase activity and mislocalization. rndsystems.com

Contributions to Understanding Cellular Reprogramming

This compound and its analogues have significantly advanced the understanding of cellular reprogramming, the process by which a cell's identity is altered or reverted to a less differentiated state. A primary application is in directing the differentiation of various cell types, which is a fundamental aspect of cellular reprogramming. researchgate.net

One of the most well-documented uses is the differentiation of monocytic cell lines, such as THP-1, into macrophage-like cells. rndsystems.comresearchgate.nettocris.com Treatment with Phorbol 12-myristate 13-acetate (PMA) induces these suspension cells to become adherent and express macrophage-specific surface markers like CD11b and CD14. researchgate.net This reliable differentiation model is extensively used in immunology and cancer research to study macrophage functions, including polarization, phagocytosis, and inflammatory responses. researchgate.net The underlying mechanism involves the activation of the PKC pathway, which triggers the downstream signaling cascades necessary for this cellular transformation. researchgate.net

Beyond hematopoietic lineages, phorbol esters contribute to research on the differentiation of stem cells. They have been shown to promote the cardiac differentiation of mesenchymal stem cells and stimulate hematopoietic differentiation. stemcell.com Furthermore, in the field of regenerative medicine, phorbol-12-myristate-13-acetate has been used as part of a cocktail of small molecules to robustly generate induced neural stem cells (iNSCs) directly from human somatic cells, such as fetal fibroblasts. koreamed.org This demonstrates a role for PKC activation in overcoming the barriers of cellular identity and inducing a new, stable cell fate. These studies underscore the utility of phorbol esters as chemical tools to manipulate and understand the molecular machinery governing cell fate decisions.

Table 2: Phorbol Ester Applications in Cellular Reprogramming and Differentiation

Application AreaCell TypePhorbol Ester UsedOutcome
Macrophage Differentiation THP-1 monocytesPhorbol 12-myristate 13-acetate (PMA)Induces differentiation into adherent, functional macrophages. researchgate.nettocris.com
Stem Cell Differentiation Mesenchymal stem cellsPhorbol 12-myristate 13-acetate (PMA)Stimulates cardiac differentiation. stemcell.com
Induced Pluripotency Human fetal fibroblastsPhorbol 12-myristate 13-acetate (PMA)Used in a chemical cocktail to generate induced neural stem cells (iNSCs). koreamed.org
Leukemia Cell Differentiation Human leukemia cell linesPhorbol 12-myristate 13-acetate (PMA)Stimulates differentiation into macrophage-like cells. stemcell.com
Cellular Senescence Rat microgliaPhorbol 12-myristate 13-acetate (PMA)Induces oncogene-induced senescence, providing a model to study this process. spandidos-publications.com

Insights into Inflammatory Disease Mechanisms

This compound and particularly its close relative, Phorbol 12-myristate 13-acetate (PMA), are powerful tools for investigating the molecular mechanisms of inflammation. mdpi.com PMA is recognized as a potent inflammatory agent that can induce a strong inflammatory response in various tissues, such as mouse skin. wikipedia.orgmdpi.com This property makes it an ideal compound for creating in vitro and in vivo models of inflammatory diseases.

The pro-inflammatory effects of phorbol esters are primarily mediated through their activation of Protein Kinase C (PKC). frontiersin.org PKC activation triggers a cascade of intracellular signaling events, most notably the activation of the nuclear factor-kappa B (NF-κB) pathway. mdpi.cominvivogen.com NF-κB is a critical transcription factor that governs the expression of numerous genes involved in the inflammatory response, including pro-inflammatory cytokines. invivogen.comscielo.br

Studies have shown that treatment of immune cells like monocytes and macrophages with PMA leads to the synthesis and release of key inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). frontiersin.orgscielo.brnih.gov For example, research on human promonocytic U937 cells demonstrated that PMA stimulation increased the expression of IL-6 and TNF-α. nih.gov By activating these inflammatory pathways in a controlled manner, researchers can study the intricate signaling networks, identify potential therapeutic targets, and test the efficacy of anti-inflammatory compounds. mdpi.comnih.gov

Applications in Viral Latency Reactivation Studies (e.g., HIV-1, KSHV)

Phorbol esters are widely used in virology as chemical inducers to study the reactivation of latent viruses, particularly herpesviruses and retroviruses. asm.orgpnas.org Many viruses, including Human Immunodeficiency Virus 1 (HIV-1) and Kaposi's Sarcoma-Associated Herpesvirus (KSHV), can enter a dormant or latent state within host cells, creating a persistent reservoir that is shielded from immune surveillance and antiviral therapies. asm.orgplos.org Understanding the switch from latency to the active (lytic) phase is crucial for developing strategies to eradicate these viruses.

Phorbol 12-myristate 13-acetate (PMA/TPA) is a standard laboratory agent for inducing the lytic cycle of KSHV in latently infected cells, such as primary effusion lymphoma (PEL) cells. asm.orgplos.orgnih.gov The mechanism involves the activation of cellular signaling pathways, including the PKC and MAPK pathways, which in turn activate the viral lytic switch protein, known as the Replication and Transcription Activator (RTA). plos.orgmdpi.com The expression of RTA is both necessary and sufficient to initiate the cascade of lytic gene expression, leading to viral replication and the production of new virions. mdpi.com

Similarly, in models of HIV-1 latency, such as the J-Lat cell line, PMA is used to reactivate the latent provirus. pnas.org The integrated HIV-1 genome can be stimulated by various signals that activate the host T cell, and PMA mimics this activation through the PKC pathway, which leads to the activation of NF-κB. pnas.org NF-κB is a key transcription factor that binds to the HIV-1 promoter (the Long Terminal Repeat, or LTR) and drives viral gene expression, breaking latency. pnas.org These models are essential for screening compounds that could be used in "shock and kill" strategies aimed at eliminating the latent HIV-1 reservoir.

Role in Studying Neurogenesis and Neural Progenitor Cell Proliferation

Research has demonstrated that activating Protein Kinase C (PKC) with phorbol esters can promote neurogenesis, the process of generating new neurons. nih.gov This has positioned compounds like this compound and its derivatives as valuable tools for studying the mechanisms of neural regeneration and for identifying potential therapeutic strategies for neurological disorders associated with neuronal loss. nih.govnih.gov

Studies using in vitro cultures of neural progenitor cells (NPCs), the stem cells of the nervous system, have shown that treatment with Phorbol-12-myristate-13-acetate (PMA) induces their proliferation. nih.govresearchgate.net This proliferative effect was observed through an increase in the size of neurospheres (clusters of NPCs) and was confirmed by the increased expression of the cell cycle marker Ki67. researchgate.net Importantly, this effect could be reversed by a PKC inhibitor, confirming that the proliferative signal is mediated through PKC activation. researchgate.net

Further investigations have explored the potential of other phorbol derivatives. A study preparing a library of Phorbol 12,13-diesters found that these compounds could stimulate the release of transforming growth factor alpha (TFGα), a known promoter of NPC proliferation. nih.gov The most potent of these synthetic compounds not only induced NPC proliferation in vitro but also enhanced neurogenesis in vivo when administered to mice. nih.gov These findings suggest that PKC activation is a promising strategy for expanding the endogenous NPC population to facilitate neuronal renewal and highlight the potential of specific phorbol esters as pharmacological agents to promote brain repair. nih.govnih.gov

Future Directions in Phorbol 12,13 Diacetate Research

Elucidating Isoform-Specific PKC Interactions and Functional Consequences

Phorbol (B1677699) esters like PDA are known to activate a range of PKC isoforms, including conventional (α, β, γ), novel (δ, ε, η, θ), but not atypical (ζ, ι/λ) isoforms. rndsystems.comtocris.com The primary mechanism involves binding to the C1 domain of PKC, mimicking the endogenous activator diacylglycerol (DAG), which recruits the enzyme to the cell membrane. tocris.comresearchgate.netscite.ai This interaction dramatically increases the affinity of PKC for the membrane, a critical step in its activation. ucsd.eduacs.org

A significant future direction is to dissect the specific interactions of PDA with individual PKC isoforms. While it is known to activate multiple isoforms, the functional consequences of activating a specific isoform or a particular combination of isoforms remain largely unclear. Research is needed to understand if PDA exhibits differential binding affinities for various PKC isoforms and how this might translate into distinct cellular outcomes. For instance, the activation of PKCα has been linked to the downregulation of estrogen receptor-alpha in breast cancer cells, while PKCε is involved in inhibiting neuronal dendritic spine development. rndsystems.com

Future studies should employ advanced techniques such as isoform-specific inhibitors, genetically encoded reporters, and high-resolution imaging to map the spatiotemporal activation of each PKC isoform in response to PDA. Understanding these isoform-specific roles is crucial, as different isoforms can have opposing effects on cellular processes like proliferation and apoptosis.

Comprehensive Mapping of Downstream Signaling Networks

The activation of PKC by PDA initiates a cascade of downstream signaling events. These pathways are diverse and cell-type specific, regulating a multitude of cellular functions including gene expression, cell proliferation, differentiation, and apoptosis. researchgate.netpsu.edu Phorbol esters have been shown to influence several key signaling pathways, including the mitogen-activated protein kinase (MAPK) pathways such as ERK1/2. scientificarchives.comnih.govstemcell.com For example, in Caco-2 cells, PDA independently activates both ERK1/2 and p38 MAPK pathways. nih.gov

A primary goal for future research is the comprehensive mapping of these downstream networks. This involves identifying all the direct and indirect substrates of the activated PKC isoforms and tracing the subsequent signaling cascades. The use of phosphoproteomics, in conjunction with system-wide analyses, can provide a global view of the proteins phosphorylated in response to PDA treatment.

Furthermore, it is important to consider that phorbol esters are not exclusively PKC activators. They can also bind to other proteins containing C1 domains, such as chimaerins, RasGRP, and Munc-13. biologists.com This adds another layer of complexity to the signaling network initiated by PDA. Future investigations should aim to distinguish between PKC-dependent and PKC-independent effects of PDA to fully understand its mechanism of action.

Identification of Novel Phorbol 12,13-diacetate-Responsive Genes and Proteins

PDA treatment leads to significant changes in gene and protein expression. researchgate.netpnas.org For instance, PDA can induce the expression of the aromatase gene in human placental choriocarcinoma cells and upregulate the plasma membrane Ca2+ pump at both the mRNA and protein levels. researchgate.netnih.gov Conversely, it can downregulate the expression of contractile protein genes in myotubes and tissue factor genes in pericytes. rupress.orgahajournals.org

A key area for future exploration is the continued identification and characterization of novel genes and proteins that are responsive to PDA. The advent of high-throughput technologies like RNA sequencing and proteomics allows for an unbiased and comprehensive analysis of the changes in the transcriptome and proteome following PDA treatment.

Once novel responsive genes and proteins are identified, the next step will be to elucidate their functional roles in the context of PDA-induced cellular changes. This will involve a combination of genetic manipulation techniques (e.g., CRISPR/Cas9) and functional assays to determine how these molecules contribute to the observed phenotypes. For example, the protein Phorbol-12-myristate-13-acetate-induced protein 1 (also known as Noxa) is known to promote apoptosis. uniprot.org

Exploring the Interplay with Epigenetic Mechanisms

Emerging evidence suggests a link between phorbol ester signaling and epigenetic regulation. frontiersin.org Epigenetic modifications, such as DNA methylation and histone modifications, play a crucial role in regulating gene expression without altering the DNA sequence itself. cd-genomics.com

Research has shown that activators of PKC, like this compound, can influence epigenetic processes. For example, treatment of hippocampal slices with PDA has been found to upregulate the expression of DNA methyltransferase 3a (DNMT3a), an enzyme responsible for DNA methylation. frontiersin.org This suggests that PDA can induce changes in the epigenetic landscape of a cell, leading to long-term alterations in gene expression.

Future studies should delve deeper into the interplay between PDA-induced signaling and epigenetic mechanisms. This includes investigating how PDA affects the activity of various histone-modifying enzymes and DNA methyltransferases. Understanding this connection is critical, as epigenetic dysregulation is a hallmark of many diseases. Techniques such as chromatin immunoprecipitation sequencing (ChIP-seq) and bisulfite sequencing can be employed to map the genome-wide changes in histone modifications and DNA methylation in response to PDA.

Q & A

Q. What is the mechanism of Phorbol 12,13-diacetate (PDA) in activating protein kinase C (PKC), and how does it compare to other phorbol esters?

PDA activates PKC isoforms by binding to their C1 domains, mimicking endogenous diacylglycerol (DAG). Unlike shorter-chain esters like phorbol 12,13-dibutyrate (PDBu), PDA’s acetate groups influence its solubility and cellular uptake. Studies show PDA exhibits intermediate potency compared to PDBu (high potency) and PMA (lower solubility but broader PKC isoform activation) . For experimental use, PDA is typically dissolved in chloroform (10 mg/mL) or DMSO (20 mM stock solutions), with activity validated via phosphorylation assays using [32P]-ATP .

Q. What methodological considerations are critical for preparing PDA in cell-based studies?

PDA’s solubility varies by solvent: chloroform (10 mg/mL), DMSO (20 mM stock), and ethanol are common. Due to its hydrophobic nature, PDA may form an invisible film in storage vials, requiring vortexing or sonication before use . Stability tests recommend storage at −20°C, with avoidance of freeze-thaw cycles to prevent degradation . For precise dosing, pre-dilute stock solutions in aqueous buffers (e.g., PBS) to minimize solvent toxicity.

Q. How does PDA’s structural configuration (e.g., 4α vs. 4β isomers) affect its biological activity?

The 4β configuration (active form) of PDA is essential for PKC activation, while the 4α isomer (e.g., 4α-PDD) lacks activity. Structural studies confirm that esterification at the 12- and 13-positions with acetate groups optimizes membrane permeability and target engagement . Always verify isomer purity (≥98% by TLC) to avoid experimental variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in PDA’s concentration-dependent effects, such as smooth muscle relaxation versus neurotransmitter release enhancement?

PDA induces relaxation in carbachol-precontracted smooth muscle via Na+-K+-ATPase activation at 0.1–3.0 µM . Conversely, in neuronal tissue, PDA enhances noradrenaline and dopamine release at similar concentrations by potentiating presynaptic PKC signaling . These divergent outcomes highlight context-dependent PKC isoform expression and downstream pathways. To address contradictions, include tissue-specific controls (e.g., PKC inhibitors like GF109203X) and measure isoform-specific phosphorylation markers .

Q. What experimental design strategies ensure specificity when using PDA to study PKC-mediated signaling?

  • Controls : Use inactive analogs (e.g., 4α-phorbol) to rule out nonspecific effects.
  • Dose-response curves : Test PDA at 0.1–10 µM to identify optimal concentrations without cytotoxicity .
  • Time-course assays : Prolonged PDA exposure (>6 hours) may downregulate PKC, necessitating shorter incubation times (5–30 minutes) for acute activation studies .
  • Complementary assays : Combine PDA treatment with siRNA targeting PKC isoforms (e.g., PKCα/β) to confirm pathway specificity .

Q. How does PDA’s interaction with lipid bilayers influence its pharmacological profile compared to other phorbol esters?

PDA’s shorter acyl chains (acetate vs. myristate in PMA) reduce membrane retention time, resulting in transient PKC activation. This property makes PDA suitable for acute signaling studies, whereas PMA’s prolonged activity is ideal for chronic models (e.g., tumor promotion). Membrane partitioning can be quantified via fluorescence anisotropy or computational modeling .

Q. What safety protocols are essential for handling PDA given its toxicity profile?

PDA is classified as acutely toxic (oral, dermal, inhalation), carcinogenic (Category 2), and corrosive. Use PPE (gloves, goggles, respirator) in ventilated hoods. In case of exposure:

  • Inhalation : Administer oxygen and seek immediate medical aid.
  • Dermal contact : Wash with soap/water for 15 minutes; remove contaminated clothing.
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Data Contradiction Analysis

Q. Why do some studies report PDA as a tumor promoter while others highlight protective roles at low doses?

High PDA concentrations (≥1 µM) promote tumorigenesis via sustained PKC activation and MAP kinase pathway stimulation. Lower doses (≤0.1 µM) may activate stress-response pathways (e.g., Nrf2) that counteract oxidative damage . To reconcile these findings, employ transcriptomic profiling (RNA-seq) post-treatment to map dose-dependent gene expression shifts.

Key Methodological Recommendations

  • Solubility validation : Confirm PDA dissolution via spectrophotometry (λ=230 nm) .
  • Batch-specific testing : Always request Certificates of Analysis (COA) for purity and isomer composition .
  • Negative controls : Include PKC-null cell lines or tissue samples to isolate PDA-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.